molecular formula C10H5ClF3N B6149802 3-chloro-6-(trifluoromethyl)isoquinoline CAS No. 1357945-78-8

3-chloro-6-(trifluoromethyl)isoquinoline

Cat. No.: B6149802
CAS No.: 1357945-78-8
M. Wt: 231.60 g/mol
InChI Key: QIWGNTCRYGZUPY-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)isoquinoline (CAS 1357945-78-8) is a high-purity chemical compound offered for research and development purposes. This organohalogen compound features a molecular formula of C10H5ClF3N and a molecular weight of 231.60 . Its structure consists of an isoquinoline core substituted with a reactive chloro group at the 3-position and a stable trifluoromethyl group at the 6-position. The presence of these functional groups makes it a valuable and versatile building block (synthon) in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research . The chloro group is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl, alkyl, and heterocyclic systems. Simultaneously, the electron-withdrawing trifluoromethyl group can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity, which are key parameters in drug discovery. This compound is intended for research use only by qualified professionals. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1357945-78-8

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

3-chloro-6-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H

InChI Key

QIWGNTCRYGZUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Importance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-chloro-6-(trifluoromethyl)isoquinoline

This guide provides a comprehensive technical overview of 3-chloro-6-(trifluoromethyl)isoquinoline, a halogenated and fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical identity, properties, synthesis, and potential applications, while also addressing the current limitations in publicly available experimental data.

The isoquinoline core is a privileged structural motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its presence in clinically significant drugs underscores its value as a scaffold for the development of new therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group and a chlorine atom onto the isoquinoline backbone is a deliberate medicinal chemistry strategy.

The trifluoromethyl group is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The chlorine atom, also a common substituent in drug molecules, can modulate the electronic properties of the aromatic system and provides a reactive handle for further synthetic diversification. Consequently, 3-chloro-6-(trifluoromethyl)isoquinoline represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as oncology, where isoquinoline derivatives have shown promise as kinase inhibitors.[1][3]

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 3-chloro-6-(trifluoromethyl)isoquinoline is presented below. It is important to note that while some data is experimentally derived, other values are based on computational predictions.

PropertyValueSource
CAS Number 1357945-78-8[4]
Molecular Formula C₁₀H₅ClF₃N[4]
Molecular Weight 231.60 g/mol [4]
IUPAC Name 3-chloro-6-(trifluoromethyl)isoquinoline
SMILES C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl[5]
InChIKey QIWGNTCRYGZUPY-UHFFFAOYSA-N[5]
Melting Point 46-48 °C[6]
Predicted XlogP 3.9[5]
Appearance Solid

Proposed Synthesis and Experimental Protocols

Synthetic_Pathway Proposed Synthetic Pathway for 3-chloro-6-(trifluoromethyl)isoquinoline A Starting Material (e.g., a substituted benzyl cyanide) B Intermediate Amide A->B Acylation C 3,4-Dihydroisoquinoline Intermediate B->C Bischler-Napieralski Cyclization D Isoquinolin-3-one Intermediate C->D Oxidation E 3-chloro-6-(trifluoromethyl)isoquinoline (Final Product) D->E Chlorination (e.g., POCl₃)

Caption: Proposed synthetic workflow for 3-chloro-6-(trifluoromethyl)isoquinoline.

Detailed Proposed Protocol:

This protocol is a representative example and may require optimization.

Step 1: Acylation of a Substituted Benzyl Cyanide

  • To a solution of the appropriate starting benzyl cyanide in a suitable aprotic solvent (e.g., dichloromethane), add a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the intermediate amide from Step 1 in a high-boiling point solvent such as toluene.

  • Add a dehydrating agent, typically phosphorus pentoxide or phosphoryl chloride (POCl₃), to the solution.[7]

  • Heat the mixture to reflux and maintain the temperature until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

  • Dry the organic extracts and concentrate to obtain the crude product.

Step 3: Oxidation to the Isoquinolin-3-one

  • Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent.

  • Treat the solution with an oxidizing agent (e.g., potassium permanganate or manganese dioxide) to form the corresponding isoquinolin-3-one.

  • Monitor the reaction by TLC. Upon completion, filter off the oxidant and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the pure isoquinolin-3-one intermediate.

Step 4: Chlorination to Yield the Final Product

  • Treat the isoquinolin-3-one intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like pyridine.[8]

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, carefully quench the excess chlorinating agent by adding the reaction mixture to ice water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-(trifluoromethyl)isoquinoline.

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectroscopic data for 3-chloro-6-(trifluoromethyl)isoquinoline is not widely published, this section provides predicted data and highlights the expected key features based on the analysis of structurally related compounds.[6][9]

¹H NMR (predicted in CDCl₃, 500 MHz):

  • The spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm).

  • The protons on the benzene ring will likely appear as a complex multiplet or a set of doublets and doublet of doublets, influenced by the electron-withdrawing trifluoromethyl group.

  • The protons on the pyridine ring will also resonate in the aromatic region, with their chemical shifts influenced by the chlorine atom and the nitrogen heteroatom.

¹³C NMR (predicted in CDCl₃, 125 MHz):

  • The spectrum will display ten distinct carbon signals.

  • The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • The carbon attached to the chlorine atom will be deshielded.

  • The remaining aromatic carbons will resonate in the typical range of δ 120-150 ppm.

Mass Spectrometry (ESI-MS):

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Expected [M+H]⁺: m/z 232.0 and 234.0.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

  • Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • Strong C-F stretching bands associated with the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

  • A C-Cl stretching vibration will likely be present in the fingerprint region (below 800 cm⁻¹).

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-chloro-6-(trifluoromethyl)isoquinoline make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in oncology.

Kinase Inhibition: Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] These inhibitors typically function by competing with ATP for binding to the kinase's active site. The 3-chloro position of the molecule serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of binding affinity and selectivity for specific kinases.

Kinase_Inhibition General Mechanism of Kinase Inhibition cluster_0 Kinase Active Site Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase->No_Phosphorylation ATP_binding_site ATP Binding Pocket ATP ATP ATP->Kinase Binds Inhibitor 3-chloro-6-(trifluoromethyl)isoquinoline Derivative Inhibitor->Kinase Binds & Blocks ATP Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate

Caption: General mechanism of kinase inhibition by isoquinoline derivatives.

Potential Signaling Pathway Targets: Based on the known activities of related isoquinoline compounds, derivatives of 3-chloro-6-(trifluoromethyl)isoquinoline could potentially target key oncogenic signaling pathways such as:

  • PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

  • MAPK/ERK pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and is frequently mutated in cancer.[3]

Safety and Handling

The following safety information is based on the GHS classifications for structurally related compounds and should be considered when handling 3-chloro-6-(trifluoromethyl)isoquinoline.[6] A substance-specific risk assessment should always be conducted.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-chloro-6-(trifluoromethyl)isoquinoline is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its unique combination of a privileged isoquinoline scaffold, a metabolically robust trifluoromethyl group, and a synthetically versatile chlorine atom makes it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for its exploration in drug discovery programs.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Miyashiro, K. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572. [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cushman, M., et al. (2014). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of medicinal chemistry, 57(11), 4831–4845. [Link]

  • US Patent US20050182259A1. (2005). Novel process for preparing 3-fluoroquinolines.
  • Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of medicinal chemistry, 42(16), 3127–3136. [Link]

  • Valente, S., et al. (2016). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Oncotarget, 7(33), 53716–53729. [Link]

  • PubChemLite. (n.d.). 3-chloro-6-(trifluoromethyl)isoquinoline. University of Luxembourg. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-fluoroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1827–1833. [Link]

  • do Nascimento Mello, A. L., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical biology & drug design, 99(6), 944–956. [Link]

  • US Patent US4126615A. (1978).
  • WO Patent WO2009/111061A1. (2009). Process for preparing sorafenib and salts thereof.
  • Dhagat, U., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243. [Link]

  • Milusheva, M., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 97. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • US Patent US20130096131A1. (2013).
  • Witanowska, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(19), 4505. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • YouTube. (2020, October 28). Reactivity of Isoquinoline. Retrieved from [Link]

Sources

3-Chloro-6-(Trifluoromethyl)isoquinoline: A High-Value Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

3-Chloro-6-(trifluoromethyl)isoquinoline is a key heterocyclic building block poised to accelerate drug discovery programs. Its structure is pre-validated by the prevalence of both the isoquinoline core in numerous pharmaceuticals and the trifluoromethyl group's role in enhancing drug-like properties.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development scientists, detailing the molecule's strategic value, physicochemical properties, core reactivity, and practical, field-proven protocols for its derivatization. We will delve into the causality behind experimental choices for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing a robust framework for its integration into medicinal chemistry workflows.

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug design, the selection of starting materials is a critical determinant of a program's success. The isoquinoline scaffold is a privileged structure, forming the core of many biologically active natural products and synthetic pharmaceuticals.[1][3] Simultaneously, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to improve a molecule's pharmacological profile, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][4]

The compound 3-chloro-6-(trifluoromethyl)isoquinoline merges these two powerful concepts. It presents a rigid, aromatic core decorated with two key handles for chemical modification:

  • A trifluoromethyl group at the C6 position, which modulates the electronic properties of the aromatic system and provides a metabolically stable lipophilic substituent.

  • A reactive chlorine atom at the C3 position, which serves as a versatile anchor point for diversification through a variety of robust chemical transformations. The electronic influence of the ring nitrogen makes this position particularly susceptible to functionalization.[5]

This guide serves as a practical manual for leveraging the unique reactivity of this building block to rapidly generate diverse libraries of novel chemical entities.

Physicochemical & Structural Analysis

A thorough understanding of a building block's fundamental properties is essential for effective reaction design and development.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N[6][7]
Molecular Weight 231.60 g/mol [6]
CAS Number 1357945-78-8[6]
Predicted XlogP 3.9[7]
Appearance Varies; typically a solid
Storage Store in a cool, dry place, sealed from atmosphere[6]

Structural and Electronic Profile:

The key to this molecule's utility lies in its electronic architecture. The electron-withdrawing nature of the isoquinoline's nitrogen atom and the potent inductive effect of the C6-trifluoromethyl group work in concert to activate the C3-chloro position towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This inherent reactivity makes the C3 position the primary site for synthetic elaboration.

Core Reactivity & Strategic Derivatization

The C3-Cl bond is the linchpin for synthetic diversification. Its reactivity allows for a modular approach to drug design, where a wide array of chemical fragments can be introduced through robust and scalable reactions. The following sections provide detailed, self-validating protocols for the most critical transformations.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[8][9][10] This reaction is fundamental for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of the isoquinoline core.

Objective: To couple an arylboronic acid with 3-chloro-6-(trifluoromethyl)isoquinoline.

Materials:

  • 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water (4:1) or Toluene/water)

Procedure:

  • To a flame-dried reaction vessel, add 3-chloro-6-(trifluoromethyl)isoquinoline, the selected arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice for general-purpose coupling. For more challenging substrates, a catalyst system with a more specialized ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can improve yields by stabilizing the palladium center.

  • Base: An aqueous inorganic base like K₂CO₃ is essential. It activates the boronic acid to facilitate the transmetalation step, a key part of the catalytic cycle.[9]

  • Solvent: A biphasic solvent system like dioxane/water or toluene/water is often used to dissolve both the organic-soluble reactants and the inorganic base.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX R-Cl (Substrate) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Suzuki-Miyaura Catalytic Cycle.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[11][12] It enables the introduction of primary and secondary amines to the isoquinoline core, providing access to a vast chemical space of potential drug candidates.

Objective: To couple a primary or secondary amine with 3-chloro-6-(trifluoromethyl)isoquinoline.

Materials:

  • 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an inert atmosphere glovebox, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by 3-chloro-6-(trifluoromethyl)isoquinoline and the amine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical and depends on the amine. Xantphos, with its wide "bite angle," is excellent for a broad range of amines.[1] For sterically hindered amines, more specialized Buchwald ligands (e.g., BrettPhos) may be required to facilitate the crucial reductive elimination step.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle.[1][12]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. All steps must be performed under an inert atmosphere to prevent catalyst degradation and ensure reproducible results.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)-Cl(L)(HNR₂)] AmineCoord->PdII_Amine Deprotonation Deprotonation (-Base-H⁺) PdII_Amine->Deprotonation PdAmido Ar-Pd(II)-NR₂(L) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX R-Cl (Substrate) ArX->OxAdd Amine R₂NH + Base Amine->AmineCoord

Buchwald-Hartwig Amination Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNAr)

For certain strong nucleophiles, palladium catalysis is not required. The inherent electron-deficient nature of the isoquinoline ring, amplified by the -CF₃ group, activates the C3 position for direct displacement of the chloride.[14][15]

Objective: To displace the C3-chloride with a sodium alkoxide.

Materials:

  • 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)

  • Sodium hydride (60% in mineral oil, 1.5 equiv)

  • Alcohol (e.g., methanol, ethanol) (as solvent or reagent)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Add a solution of 3-chloro-6-(trifluoromethyl)isoquinoline in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Application in Drug Discovery: A Conceptual Framework

The true power of 3-chloro-6-(trifluoromethyl)isoquinoline is realized when these core reactions are used in a "hub-and-spoke" model for library synthesis. The building block serves as the central hub, and each reaction provides a spoke to a new, diverse set of analogues for biological screening.

Library_Synthesis cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr Core 3-Chloro-6-(Trifluoromethyl) isoquinoline Aryl Aryl Derivatives Core->Aryl Ar-B(OH)₂ Heteroaryl Heteroaryl Derivatives Core->Heteroaryl HetAr-B(OH)₂ PrimaryAmine Primary Amine Adducts Core->PrimaryAmine R-NH₂ SecondaryAmine Secondary Amine Adducts Core->SecondaryAmine R₂-NH Anilines Aniline Derivatives Core->Anilines Ar-NH₂ Ethers Ethers (R-O-) Core->Ethers R-OH, Base Thioethers Thioethers (R-S-) Core->Thioethers R-SH, Base

Conceptual Library Synthesis from the Core Building Block.

This strategy allows for the systematic exploration of chemical space around the isoquinoline core, enabling the rapid development of SAR and the optimization of lead compounds for potency, selectivity, and ADME properties.

Safety, Handling, and Storage

As with any active chemical reagent, appropriate safety precautions are mandatory.

  • Handling: Always handle 3-chloro-6-(trifluoromethyl)isoquinoline in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: While a specific safety data sheet (SDS) must be consulted, related compounds like 3-chloro-6-fluoroisoquinoline are known to cause skin irritation, serious eye irritation, and respiratory irritation.[16] Assume this compound has similar hazards.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[6] Storage under an inert atmosphere is recommended for long-term stability.

Conclusion

3-Chloro-6-(trifluoromethyl)isoquinoline is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed trifluoromethyl group and versatile C3-chloro handle provide an efficient entry point into novel, drug-like chemical space. The robust and well-understood reactivity patterns described in this guide—namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr—empower research scientists to rapidly generate and optimize lead candidates, ultimately accelerating the drug discovery pipeline.

References

  • 3-Chloro-6-(trifluoromethyl)isoquinoline | BLD Pharm. [URL: https://www.bldpharm.com/products/1357945-78-8.html]
  • Chloro-isoquinoline | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/chloro-isoquinoline?focus=products&page=1&perpage=30&sort=relevance&term=chloro-isoquinoline&type=product_name]
  • Application Notes and Protocols for the Derivatization of the 3,6-Dichloroisoquinoline Scaffold | Benchchem. [URL: https://www.benchchem.
  • 3-Chloro-6-fluoroisoquinoline | C9H5ClFN | CID 57647077 | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57647077]
  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/28996/104/3]
  • 8-Chloro-6-fluoro-3(2H)-isoquinolinone | ChemScene. [URL: https://www.chemscene.com/products/8-Chloro-6-fluoro-3(2H)-isoquinolinone-1175273-17-2.html]
  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroisoquinoline]
  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents. [URL: https://patents.google.
  • Buchwald–Hartwig amination | Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Coupling | Alfa Chemistry. [URL: https://www.alfa-chemistry.com/buchwald-hartwig-coupling.htm]
  • United States Patent 8,445,507. [URL: https://patentimages.storage.googleapis.com/9b/87/1b/302e3b216fe23a/US8445507.pdf]
  • US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents. [URL: https://patents.google.
  • Synthesis of isoquinolines | Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/isoquinolines.shtm]
  • Suzuki-Miyaura Cross-Coupling Reaction | Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/technical-articles/suzuki-miyaura-cross-coupling-reaction.html]
  • Buchwald-Hartwig Coupling | Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-reactions/buchwald-hartwig-coupling/]
  • Buchwald-Hartwig Cross Coupling Reaction | Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Nogueira, J. B., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 243. [URL: https://www.mdpi.com/1424-8247/17/2/243]
  • 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis - A Technical Guide | Benchchem. [URL: https://www.benchchem.com/technical-guides/3-6-dichloroisoquinoline]
  • Britton, J., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(25), 10896–10903. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.9b01980]
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [URL: https://www.mdpi.com/1420-3049/30/1/185]
  • Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Organic Synthesis | Benchchem. [URL: https://www.benchchem.com/application-notes/3-chloro-6-nitroisoquinolin-1-ol]
  • CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents. [URL: https://patents.google.
  • Suzuki Coupling | Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26568434/]
  • Suzuki-Miyaura Cross Coupling Reaction | TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e]
  • 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [URL: https://www.mdpi.com/1420-3049/29/12/2855]
  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY | Zenodo. [URL: https://zenodo.org/records/7036660]
  • 3-chloro-6-(trifluoromethyl)isoquinoline (C10H5ClF3N) | PubChemLite. [URL: https://pubchemlite.acs.org/beta/compound/129978860]
  • 1-Chloro-6-fluoro-3-(trifluoromethyl)isoquinoline | BLDpharm. [URL: https://www.bldpharm.com/products/2386134-96-7.html]
  • US4126615A - Process for the manufacture of pure isoquinoline derivatives - Google Patents. [URL: https://patents.google.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/i/general-part-1/as-1049jp/]
  • Isoquinoline | Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoquinoline]
  • 3.7: Nucleophilic Aromatic Substitution | Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Reactions_of_Alkenes_and_Alkynes/3.
  • Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile | Benchchem. [URL: https://www.benchchem.com/application-notes/3-chloroquinoxaline-2-carbonitrile]
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Difference between 1-chloro and 3-chloro isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and reactive divergences between 1-chloro and 3-chloro isoquinoline derivatives.

Executive Summary

In isoquinoline medicinal chemistry, the positional isomerism of chlorine at C1 versus C3 dictates a binary opposition in reactivity and synthetic utility. 1-Chloroisoquinoline is a highly activated "masked amide" electrophile, susceptible to rapid nucleophilic attack and oxidative addition due to its location adjacent to the ring nitrogen (imine-like character). In contrast, 3-chloroisoquinoline behaves as a deactivated styrenyl or aryl chloride, requiring specialized activation or transition-metal catalysis for functionalization. This guide delineates the mechanistic basis for these differences, providing validated protocols for their synthesis and selective functionalization.

Structural & Electronic Fundamentals

Numbering and Electronic Density

The isoquinoline scaffold is numbered starting from the carbon adjacent to the benzene ring fusion, with the nitrogen atom at position 2.

  • C1 (Alpha): Located between the benzene ring and the nitrogen. The C1-Cl bond possesses significant double-bond character due to the

    
     imine resonance. The carbon is highly electron-deficient (electrophilic).
    
  • C3 (Beta): Located adjacent to the nitrogen but separated from the benzene ring fusion. It is electronically similar to the 2-position of pyridine but lacks the enhanced activation provided by the fused benzene ring's inductive effect seen at C1.

Reactivity Map (DOT Visualization)

The following diagram illustrates the electrophilic susceptibility of the 1,3-dichloroisoquinoline scaffold, highlighting the "Site of First Attack."

G cluster_legend Electronic Environment ISO 1,3-Dichloroisoquinoline (Scaffold) C1 C1-Cl Position (Highly Electrophilic) SNAr: Fast Pd-OxAdd: Fast ISO->C1 Primary Reactive Site (Kinetic Control) C3 C3-Cl Position (Moderately Electrophilic) SNAr: Slow/Inert Pd-OxAdd: Slow ISO->C3 Secondary Site (Requires C1 Block/Removal) Desc C1 is activated by adjacent N (imine-like) + Benzene fusion. C3 is activated by N only.

Figure 1: Reactivity hierarchy in 1,3-dichloroisoquinoline.

Synthetic Accessibility (The "Make" Phase)

Accessing these derivatives requires distinct strategies. 1-Chloroisoquinoline is synthesized via rearrangement of the N-oxide, while 3-chloroisoquinoline often requires de novo ring synthesis or subtractive methodology (removing Cl from C1).

Synthesis of 1-Chloroisoquinoline

The industry-standard route utilizes the Meisenheimer-like rearrangement of isoquinoline-N-oxide.

  • Precursor: Isoquinoline.[1][2][3]

  • Reagent:

    
    -CPBA (oxidation) followed by 
    
    
    
    (chlorination/rearrangement).
  • Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating an activated intermediate. Chloride attacks C1 (the most electrophilic site), restoring aromaticity and eliminating the phosphate group.

Synthesis of 3-Chloroisoquinoline

Direct chlorination at C3 is difficult. Two primary strategies exist:

  • Sandmeyer Route: Cyclization to 3-aminoisoquinoline followed by diazotization/chlorination (

    
    ).
    
  • Reductive Dechlorination: Starting from 1,3-dichloroisoquinoline (commercially available), the highly reactive C1-Cl bond is selectively reduced using Zn/acetic acid or catalytic hydrogenation, leaving the C3-Cl intact.

Table 1: Synthetic Route Comparison
Feature1-Chloroisoquinoline3-Chloroisoquinoline
Primary Precursor Isoquinoline-N-oxide1,3-Dichloroisoquinoline or 3-Aminoisoquinoline
Reagents

(Reflux)
Zn/AcOH (Reduction) or

Step Count 2 steps from Isoquinoline3-4 steps (De novo) or 1 step from 1,3-dichloro
Scalability High (Multi-kg)Moderate (Purification required)
Cost LowMedium-High

Reactivity Profile (The "Use" Phase)

Nucleophilic Aromatic Substitution ( )
  • 1-Chloro: Reacts readily with amines, alkoxides, and thiols under mild conditions (

    
    C). The transition state is stabilized by the ability of the nitrogen to accept the negative charge (Meisenheimer complex).
    
  • 3-Chloro: Generally inert to

    
     unless forcing conditions (high temp, microwave) or strong electron-withdrawing groups (e.g., -NO2 at C5/C8) are present.
    
Palladium-Catalyzed Cross-Coupling

In a bis-halo system (1,3-dichloro), the C1-Cl bond is the site of oxidative addition .

  • Standard Conditions (

    
    ):  Exclusive coupling at C1.
    
  • Switchable Selectivity: Recent methodologies using bulky N-heterocyclic carbene (NHC) ligands or "Jeffery conditions" (ligand-free) have demonstrated the ability to invert selectivity to C3 in analogous quinoline/pyridine systems, though C1 dominance is the default rule.

Experimental Workflow: Selective Functionalization

Reactivity Start 1,3-Dichloroisoquinoline Step1 Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(0)) Start->Step1 Fast (C1) Reduc Reduction (Zn, AcOH or Pd/C, H2) Start->Reduc Selective C1 Removal Prod1 1-Aryl-3-chloroisoquinoline (Major Product) Step1->Prod1 Step2 Step 2: Suzuki Coupling (Excess Ar'-B(OH)2, Pd(0), Heat) Prod1->Step2 Slow (C3) Prod2 1-Aryl-3-Aryl'-isoquinoline Step2->Prod2 Prod3 3-Chloroisoquinoline Reduc->Prod3

Figure 2: Sequential functionalization logic for 1,3-dichloroisoquinoline.

Medicinal Chemistry Implications

Metabolic Stability
  • Isoquinoline Liability: The C1 position is a "metabolic soft spot," prone to oxidation by Aldehyde Oxidase (AO) to form the isocarbostyril (1-one).

  • 1-Chloro: Blocking C1 with chlorine prevents AO-mediated oxidation, significantly extending half-life (

    
    ). However, the Cl itself can be displaced by glutathione (GSH) in vivo, posing a reactive metabolite risk.
    
  • 3-Chloro: Does not block the primary metabolic soft spot (C1). 3-Chloroisoquinolines are often rapidly metabolized to 3-chloroisocarbostyrils unless C1 is substituted with a metabolically stable group (e.g., -Me, -CF3).

Experimental Protocols

Protocol A: Synthesis of 1-Chloroisoquinoline
  • Oxidation: Dissolve isoquinoline (10 g) in DCM (100 mL). Add

    
    -CPBA (1.2 eq) at 0°C. Stir at RT for 12 h. Wash with 1N NaOH to remove benzoic acid. Concentrate to yield Isoquinoline-N-oxide.[3]
    
  • Chlorination: Suspend N-oxide (10 g) in dry DCM (50 mL). Add

    
     (1.5 eq) dropwise at 0°C. Heat to reflux for 4 h.
    
  • Workup: Pour onto ice/water. Neutralize with

    
    .[1] Extract with DCM.[4] Purify via silica flash chromatography (Hex/EtOAc).
    
    • Yield: ~85%[3]

    • Appearance: White to pale yellow solid (mp 31-36°C).

Protocol B: Regioselective Suzuki Coupling (C1 Selectivity)
  • Substrate: 1,3-Dichloroisoquinoline (1.0 mmol).

  • Reagents: Phenylboronic acid (1.1 mmol),

    
     (5 mol%), 
    
    
    
    (2M aq, 2.0 eq).
  • Solvent: DME/Water (4:1).

  • Conditions: Heat at 80°C for 4 hours.

  • Outcome: >95% selectivity for 1-phenyl-3-chloroisoquinoline . The C3-Cl remains intact for further diversification.

References

  • Bartmann, W., et al. "Synthesis and Reactions of Isoquinoline Derivatives II. Synthesis of 3-Chloroisoquinoline-4-aldehydes." Synthesis, 1988, pp. 680-683.[5] Link

  • Ford, A., et al. "Modern Organic Synthesis with Alpha-Halo N-Heterocycles." Chemical Reviews, 2015. (General reactivity context).
  • Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 2022, 87, 7414–7421. Link

  • Billingsley, K., et al. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction." Journal of the American Chemical Society, 2007, 129, 3358-3366. Link

  • BenchChem Technical Guide. "3,6-Dichloroisoquinoline: A Versatile Precursor." BenchChem, 2025.[4] Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-6-(Trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Aryl-6-(Trifluoromethyl)isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, with derivatives displaying a broad spectrum of biological activities.[1] The introduction of an aryl group at the 3-position and a trifluoromethyl group at the 6-position of the isoquinoline core can significantly modulate the pharmacological properties of the resulting compounds. The trifluoromethyl group, in particular, is a valuable substituent in drug design due to its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] This palladium-catalyzed reaction between an organoborane and an organohalide has revolutionized the synthesis of biaryl and heteroaryl compounds, which are key components of many pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide provides an in-depth technical overview and detailed protocols for the successful Suzuki-Miyaura coupling of 3-chloro-6-(trifluoromethyl)isoquinoline with various arylboronic acids.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (3-chloro-6-(trifluoromethyl)isoquinoline) to form a palladium(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[5]

  • Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)-Cl(Ln) Pd0->ArPdCl Oxidative Addition (Ar-Cl) invis1 ArPdCl->invis1 Transmetalation (Ar'-B(OH)₂ / Base) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Catalyst_Regen Pd(0)Ln invis1->ArPdAr_prime invis2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 3-Chloro-6-(Trifluoromethyl)isoquinoline

The coupling of 3-chloro-6-(trifluoromethyl)isoquinoline presents specific challenges due to the electronic nature of the substrate. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the chloro-substituent. While electron-withdrawing groups can sometimes facilitate the initial oxidative addition step with less reactive aryl chlorides, they can also affect the overall electronic properties of the molecule.[2]

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and the accompanying ligand is paramount for a successful Suzuki-Miyaura coupling. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and enhance the overall catalytic activity.

Catalyst/PrecatalystLigandKey Features & Recommendations
Pd(PPh₃)₄TriphenylphosphineA common, versatile catalyst. May require higher temperatures and longer reaction times for aryl chlorides.[6]
PdCl₂(dppf)dppfOften effective for a broad range of substrates. The ferrocene backbone provides stability.[7]
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Highly recommended for challenging aryl chlorides. These bulky, electron-rich ligands facilitate oxidative addition.[8]
Pd(OAc)₂Custom LigandsCan be paired with a variety of phosphine ligands, allowing for fine-tuning of reactivity.
The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield and should be carefully considered. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6]

The solvent system must be capable of dissolving all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

BaseSolvent SystemNotes
K₂CO₃1,4-Dioxane/H₂O, Toluene/H₂OA widely used and effective combination for many Suzuki couplings.[6]
Cs₂CO₃1,4-Dioxane, TolueneA stronger base that can be effective for less reactive substrates.
K₃PO₄1,4-Dioxane, TolueneOften used with boronic esters and can be beneficial in preventing protodeboronation.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-chloro-6-(trifluoromethyl)isoquinoline. Optimization may be necessary depending on the specific arylboronic acid used.

Protocol 1: General Screening Conditions

This protocol is designed for the initial screening of reaction conditions.

Materials:

  • 3-Chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-chloro-6-(trifluoromethyl)isoquinoline, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sources

Functionalization of C3 position in 6-trifluoromethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C3-Functionalization of 6-Trifluoromethylisoquinoline

Part 1: Executive Summary & Strategic Analysis

The Challenge: Functionalizing the C3 position of the 6-trifluoromethylisoquinoline scaffold is a non-trivial challenge in medicinal chemistry. The isoquinoline core exhibits a strong electronic bias:

  • C1 Position: Highly electrophilic (susceptible to nucleophilic attack) and acidic (susceptible to lithiation).

  • C4 Position: Nucleophilic (susceptible to electrophilic aromatic substitution).

  • C3 Position: Electronically "neutral" but often overshadowed by the reactivity of C1.

The addition of the 6-trifluoromethyl (CF₃) group further deactivates the carbocyclic ring and lowers the LUMO of the heterocycle, exacerbating the reactivity at C1. Standard methods (lithiation, Minisci radical addition) predominantly target C1.

The Solution: To achieve high-fidelity C3 functionalization without pre-blocking C1, we utilize Iridium-Catalyzed C-H Borylation . This method relies on steric control rather than electronic activation. The "peri-effect" (steric clash between the C1-H and C8-H) renders the C1 position inaccessible to the bulky active Iridium catalyst, thereby directing the activation exclusively to the sterically accessible C3 position.

Part 2: Reaction Landscape & Mechanism

Steric & Electronic Map

The following diagram illustrates the competitive landscape of the 6-CF₃-isoquinoline core, highlighting why steric-driven catalysis is the only viable route for direct C3 functionalization.

ReactionLandscape Core 6-CF3-Isoquinoline (Substrate) C1 C1 Position (Most Acidic/Electrophilic) Blocked by C8-H Sterics Core->C1 Lithiation/Nucleophiles (Avoid) C3 C3 Position (Sterically Accessible) Target for Ir-Catalysis Core->C3 Ir-Catalyzed Borylation (Preferred) C4 C4 Position (Nucleophilic) Beta-position Core->C4 Electrophilic Subst. (Minor byproduct) Product 3-Boryl-6-CF3-Isoquinoline (Versatile Intermediate) C3->Product Suzuki/Chan-Lam

Figure 1: Reactivity landscape of 6-trifluoromethylisoquinoline. Note the steric protection of C1 by the peri-hydrogen at C8, enabling C3 selectivity via bulky catalysts.

Part 3: Detailed Protocol – Iridium-Catalyzed C-H Borylation

This protocol describes the conversion of 6-trifluoromethylisoquinoline to the C3-boronic ester, followed by a one-pot Suzuki-Miyaura coupling. This route avoids the instability of isolated isoquinoline boronic acids.

Experimental Design Strategy
  • Catalyst:

    
     provides the active Ir(I) species.
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) is critical. Its steric bulk enhances the sensitivity to the substrate's steric environment, ensuring C3 selectivity over C4.

  • Boron Source:

    
     (Bis(pinacolato)diboron).[1][2]
    
  • Solvent: MTBE or THF. MTBE often provides cleaner profiles for nitrogen heterocycles.

Step-by-Step Methodology

Reagents:

  • 6-Trifluoromethylisoquinoline (1.0 equiv, 1.0 mmol)

  • 
     (1.5 mol%)
    
  • dtbpy (3.0 mol%)

  • 
     (0.55 equiv - Note: 0.55 equiv of dimer = 1.1 equiv of boron)
    
  • Solvent: Anhydrous MTBE (2.0 mL)

Workflow:

  • Pre-Catalyst Formation: In a glovebox or under strict Argon atmosphere, charge a 20 mL scintillation vial with

    
     (10 mg, 0.015 mmol) and dtbpy (8.0 mg, 0.03 mmol). Add 1 mL of MTBE. Stir at room temperature for 10 minutes until the solution turns a deep brown/red color, indicating formation of the active catalytic species.
    
  • Substrate Addition: Add

    
     (140 mg, 0.55 mmol) and 6-trifluoromethylisoquinoline (197 mg, 1.0 mmol) to the vial. Rinse with the remaining 1 mL of MTBE.
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat the reaction mixture at 60°C for 4–6 hours .

    • Checkpoint: Monitor by LC-MS. You should see the disappearance of the starting material (MW ~197) and the appearance of the boronic ester (MW ~323).

    • Selectivity Check: 1H NMR of a crude aliquot will show a singlet at the C1 position (approx 9.2 ppm) and the disappearance of the C3 proton signal. If C1 is borylated (rare), the C3 doublet remains.

  • Work-up (for Isolation): Cool to room temperature. Pass the mixture through a short pad of silica gel/Celite (eluting with EtOAc) to remove the iridium catalyst. Concentrate in vacuo.

    • Note: Isoquinoline boronic esters can be protodeboronated on silica. For sensitive substrates, proceed directly to the cross-coupling (Step 5).

  • Downstream Functionalization (One-Pot Suzuki): To the crude reaction mixture from Step 3, add:

    • Aryl Halide (e.g., 4-chloroanisole, 1.1 equiv)

    • 
       (3 mol%)
      
    • 
       (2.0 M aq. solution, 3.0 equiv)
      
    • Dioxane (3 mL) Heat at 90°C for 12 hours .

Data & Performance Metrics
ParameterValueNotes
Regioselectivity (C3:C4:C1) > 95 : < 5 : 0C1 is completely blocked by C8-H peri-effect.
Typical Yield (Borylation) 82 - 91%Isolated yield of pinacol ester.
Typical Yield (Suzuki) 70 - 85%Over two steps (one-pot).
Key Impurity Protodeboronated SMCaused by wet solvents or acidic workup.

Part 4: Alternative Route – C3-Selective Minisci Alkylation

While Borylation is superior for arylation, Minisci-type radical alkylation is useful for introducing alkyl groups. However, standard conditions favor C1. To target C3, specific "blocking" or "tuning" is required.

Protocol Modification for C3 Selectivity: Using bulkier radicals (e.g., tert-butyl, adamantyl) shifts selectivity slightly towards C3, but C1 remains dominant.

  • Recommendation: Use the Ir-Borylation route followed by a Suzuki-Miyaura coupling with alkyl-halides (using specialized ligands like RuPhos) for higher fidelity C3-alkylation, rather than relying on the poor regiocontrol of direct radical addition on this specific scaffold.

Part 5: Troubleshooting & Expert Insights

Catalyst Poisoning

Isoquinolines are coordinating solvents. The nitrogen lone pair can bind to the Iridium center, inhibiting catalysis.

  • Fix: The use of dtbpy (bulky bipyridine) prevents the substrate from displacing the ligand. If conversion is low, increase catalyst loading to 3 mol% or switch to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline).

Instability of the Boronic Ester

The C3-boronic ester of electron-deficient heterocycles is prone to protodeboronation (loss of Boron, reverting to starting material) upon exposure to moisture or silica gel.

  • Fix: Do not isolate the boronate if possible. Perform "telescoped" (one-pot) cross-couplings. If isolation is necessary, use neutral alumina instead of silica gel and store in a freezer under Argon.

Workflow Diagram

Workflow Start Start: 6-CF3-Isoquinoline Step1 Mix Ir-Catalyst + dtbpy (Activate 10 min) Start->Step1 Step2 Add B2pin2 + Substrate (60°C, 4h) Step1->Step2 Check QC: Check Regioselectivity (NMR: C1 singlet must persist) Step2->Check Decision Isolate or Telescope? Check->Decision Isolate Filter (Alumina) Concentrate Decision->Isolate Storage Telescope Add Pd-Cat + Ar-X + Base (Suzuki Coupling) Decision->Telescope Library Gen

Figure 2: Operational workflow for the synthesis of C3-functionalized derivatives.

References

  • Hartwig, J. F., et al. (2002). "Regioselective Iridium-Catalyzed Borylation of Heteroarenes." Journal of the American Chemical Society. 124(3), 390-391. Link

    • Foundational text establishing the steric governance of Ir-catalyzed borylation, specifically noting the blocking of positions adjacent to ring junctions (like C1 in isoquinoline).
  • Steel, P. G., et al. (2011). "Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,5-naphthyridines." Chemical Science. 2, 2196-2200. Link

    • Specific application to isoquinoline scaffolds, confirming C3 selectivity over C1/C4.
  • Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heterocycles." Journal of the American Chemical Society. 136(11), 4287–4299. Link

    • Comprehensive review of substrate scope, including electron-deficient isoquinolines.
  • Fyfe, J. W. B., & Watson, A. J. B. (2017). "Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks." Chem. 3(1), 31-55. Link

    • Discusses the stability and downstream coupling of heterocyclic boron

Sources

Precision Functionalization: Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-(trifluoromethyl)isoquinoline

[1]

Executive Summary & Strategic Value

The 3-chloro-6-(trifluoromethyl)isoquinoline scaffold (CAS: 1357945-78-8) represents a high-value pharmacophore in modern drug discovery.[1] It combines the metabolic stability of the trifluoromethyl (

While 1-chloroisoquinolines are highly reactive, the 3-chloro position is electronically deactivated, often requiring elevated temperatures or specialized ligands for successful cross-coupling. However, the presence of the 6-trifluoromethyl group exerts a strong electron-withdrawing effect (


This guide details two optimized protocols—Suzuki-Miyaura and Buchwald-Hartwig —engineered to exploit these electronic features for high-yield functionalization.[1]

Mechanistic Logic & Catalyst Selection

To achieve high turnover numbers (TON), the catalytic system must overcome two primary failure modes:

  • N-Coordination: The isoquinoline nitrogen can bind to

    
    , forming stable, inactive "off-cycle" resting states.[1]
    
  • Slow Oxidative Addition: The C3-Cl bond has significant double-bond character.[1]

The Solution:

  • Ligand Strategy: We utilize bulky, electron-rich phosphines (e.g., XPhos , BrettPhos ) or chelating bisphosphines (dppf , Xantphos ).[1] These ligands sterically crowd the metal center, preventing N-coordination while increasing the electron density on Palladium to facilitate oxidative addition into the C3-Cl bond.

  • Electronic Assist: The 6-

    
     group lowers the LUMO energy of the isoquinoline ring, making the C3 position more electrophilic.
    
Visualization: Catalytic Workflow

The following diagram outlines the divergent synthetic pathways covered in this guide.

GStart3-Chloro-6-(trifluoromethyl)isoquinolinePd_CyclePd(0) OxidativeAdditionStart->Pd_Cycle ActivationBranch_SuzukiPathway A:Suzuki-MiyauraPd_Cycle->Branch_Suzuki + Ar-B(OH)2Branch_BuchwaldPathway B:Buchwald-HartwigPd_Cycle->Branch_Buchwald + HNR2Prod_Suzuki3-Aryl/HeteroarylDerivativesBranch_Suzuki->Prod_Suzuki Pd(dppf)Cl2Prod_Buchwald3-AminoDerivativesBranch_Buchwald->Prod_Buchwald Pd2(dba)3 / BrettPhos

Figure 1: Divergent functionalization pathways for the 3-chloro-6-(trifluoromethyl)isoquinoline scaffold.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl and heteroaryl groups at the C3 position.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3–5 mol%)[1]
    
    • Why: The ferrocenyl backbone provides a wide bite angle, stabilizing the Pd center during the transmetallation step, which is often rate-limiting for electron-deficient heterocycles.

  • Base:

    
     (3.0 equiv)[1]
    
    • Why: Anhydrous phosphate is superior to carbonates for avoiding hydrolytic dehalogenation side reactions.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

    • Why: The aqueous component is critical for solubilizing the inorganic base and activating the boronic acid (forming the boronate species).

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the isoquinoline substrate (1.0 equiv), boronic acid (1.2 equiv),

    
     (3.0 equiv), and 
    
    
    (0.05 equiv).
  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1]
    
  • Solvate: Inject degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be 0.1 M – 0.2 M relative to the isoquinoline.

  • React: Place in a pre-heated block at 90 °C . Stir vigorously for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The 6-

      
       group provides a distinct retention time shift. Look for the disappearance of the starting material (m/z ~231).
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    ).[1] Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Anilines, secondary amines).[1]

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 or Pd(OAc)2 / Xantphos [1]

    • Why:BrettPhos is the "gold standard" for coupling primary amines to deactivated heteroaryl chlorides. Xantphos is preferred for amides or less sterically demanding amines.[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)[1]
    
    • Note: Use

      
       for substrates with base-sensitive groups (esters, nitriles).[1] Use NaOtBu for unactivated alkyl amines.[1]
      
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).[1]

Step-by-Step Procedure
  • Charge: In a glovebox or under strict inert conditions, combine the substrate (1.0 equiv), amine (1.2 equiv), and Base (2.0 equiv).[1]

  • Catalyst Addition: Add BrettPhos Pd G3 (0.02 – 0.05 equiv).[1]

    • Alternative: If using

      
      /Ligand, premix them in a separate vial for 5 mins before addition to ensure active species formation.[1]
      
  • Solvate: Add anhydrous Toluene (0.15 M).

  • React: Heat to 100–110 °C for 12–18 hours.

    • Self-Validation: If conversion is <50% after 6 hours, add a second portion of catalyst (1 mol%) and raise temperature by 10 °C.[1]

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.

Troubleshooting & Critical Parameters

The following table summarizes common failure modes and validated corrective actions.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 ; the bulky ligand prevents N-binding.[1]
Hydrolysis (OH product) Wet Solvent / HydroxideEnsure

is dry; switch to anhydrous Toluene/dioxane.[1]
Protodehalogenation

-Hydride Elimination
Avoid primary alcohols as solvents.[1] Use Toluene or DMF.[1]
Homocoupling (Ar-Ar) Oxidant PresenceDegas solvents more thoroughly (Sparge with Ar for 20 min).[1]
Mechanistic Visualization: The 6-CF3 Effect

The diagram below illustrates how the trifluoromethyl group influences the reaction cycle.

MechanismCF3_Effect6-CF3 Group(Electron Withdrawing)Ring_ElecDecreased e- Densityon Isoquinoline RingCF3_Effect->Ring_ElecEffect_1Facilitates Oxidative Addition(C3-Cl bond weaker)Ring_Elec->Effect_1Effect_2Reduces N-Basicity(Less Catalyst Poisoning)Ring_Elec->Effect_2ResultHigh YieldCross-CouplingEffect_1->ResultEffect_2->Result

Figure 2: Electronic influence of the 6-trifluoromethyl substituent on reaction efficiency.

References

  • BenchChem. 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. (Extrapolated reactivity profiles for 3-chloro-isoquinolines). [1]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols.[1] (Standard conditions for heteroaryl chlorides). [1]

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions: Application Notes. (Ligand selection for deactivated substrates).[1]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][2] (Mechanistic insights into amine coupling).

  • PubChem. 3-chloro-6-(trifluoromethyl)isoquinoline (Compound Summary). (Physical properties and CAS verification).[1] [1]

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-6-(trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nucleophilic aromatic substitution (SNAr) of 3-chloro-6-(trifluoromethyl)isoquinoline. Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The strategic introduction of a trifluoromethyl group at the 6-position significantly modulates the electronic properties of the isoquinoline core, enhancing its susceptibility to nucleophilic attack at the 3-position. This guide elucidates the underlying mechanistic principles, offers detailed experimental protocols for the substitution with various nucleophiles, and presents data in a clear, accessible format. The content is designed to equip researchers in drug discovery and organic synthesis with the practical knowledge required to effectively utilize this versatile building block.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic applications.[2][3] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][3] The functionalization of the isoquinoline ring is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, 3-chloro-6-(trifluoromethyl)isoquinoline, is a particularly valuable starting material. The chlorine atom at the C-3 position serves as a versatile leaving group for SNAr reactions. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the C-6 position plays a crucial role in activating the isoquinoline ring system for nucleophilic attack. This activation is a direct consequence of the inductive effect of the -CF3 group, which lowers the electron density of the aromatic system, making it more electrophilic.[4][5]

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of 3-chloro-6-(trifluoromethyl)isoquinoline proceeds via a well-established two-step addition-elimination mechanism.[6][7]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 3-position of the isoquinoline ring. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing trifluoromethyl group.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the substituted isoquinoline product.

Figure 1. General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on 3-chloro-6-(trifluoromethyl)isoquinoline with various classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, base, and reaction time) may be necessary for specific substrates.

3.1. General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to undesired side reactions.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3.2. Protocol for N-Nucleophile Substitution (e.g., Aniline)

This protocol describes a typical procedure for the reaction with an amine nucleophile.

Materials:

  • 3-chloro-6-(trifluoromethyl)isoquinoline

  • Aniline (or other primary/secondary amine)

  • A suitable solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)

  • A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 mmol) in a suitable solvent (10 mL), add the aniline derivative (1.2 mmol) and a base like triethylamine (1.5 mmol).[8]

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 3-(arylamino)-6-(trifluoromethyl)isoquinoline. Further purification can be achieved by recrystallization or column chromatography.

N_Nucleophile_Workflow start Start step1 Dissolve 3-chloro-6-(trifluoromethyl)isoquinoline in solvent start->step1 step2 Add aniline and base (e.g., TEA) step1->step2 step3 Heat to reflux (80-100 °C) for 4-8h step2->step3 step4 Monitor by TLC step3->step4 step5 Cool to room temperature step4->step5 Reaction Complete step6 Precipitate in ice-water step5->step6 step7 Filter and wash the solid step6->step7 step8 Dry under vacuum step7->step8 purify Purify (Recrystallization/Chromatography) step8->purify end End purify->end

Figure 2. Workflow for N-nucleophile substitution.

3.3. Protocol for O-Nucleophile Substitution (e.g., Phenol)

This protocol outlines a general procedure for the reaction with an oxygen nucleophile.

Materials:

  • 3-chloro-6-(trifluoromethyl)isoquinoline

  • Phenol (or other alcohol)

  • A suitable strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

  • Dry aprotic solvent (e.g., DMF or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in dry DMF (5 mL) under an inert atmosphere, add a solution of the phenol (1.1 mmol) in dry DMF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 mmol) in dry DMF (5 mL) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-12 hours.[8]

  • Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction by adding ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-(aryloxy)-6-(trifluoromethyl)isoquinoline.

3.4. Protocol for S-Nucleophile Substitution (e.g., Thiophenol)

This protocol provides a general method for the reaction with a sulfur nucleophile.

Materials:

  • 3-chloro-6-(trifluoromethyl)isoquinoline

  • Thiophenol (or other thiol)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH))

  • A suitable solvent (e.g., DMF or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 mmol) in DMF (10 mL).

  • Add potassium carbonate (1.5 mmol) to the solution.

  • To this suspension, add the thiophenol derivative (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.[8]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water (50 mL).

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the 3-(arylthio)-6-(trifluoromethyl)isoquinoline. Further purification can be achieved by recrystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the SNAr of 3-chloro-6-(trifluoromethyl)isoquinoline with various nucleophiles. Please note that these are representative examples, and actual yields may vary depending on the specific nucleophile and reaction scale.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineTEAEthanolReflux685-95
MorpholineK₂CO₃DMF80490-98
PhenolNaHDMF70870-85
4-Methoxy-phenolK₂CO₃DMF801075-90
ThiophenolK₂CO₃DMFRT388-96
Sodium AzideNaN₃DMF/H₂O1001265-75
Conclusion

The nucleophilic aromatic substitution of 3-chloro-6-(trifluoromethyl)isoquinoline is a robust and versatile method for the synthesis of a diverse range of functionalized isoquinoline derivatives. The electron-withdrawing trifluoromethyl group significantly activates the system towards nucleophilic attack, allowing for efficient substitution with a variety of N, O, and S-nucleophiles under relatively mild conditions. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science.

References
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015, November 20). Books Gateway. Retrieved February 27, 2026, from [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. (2001, May 14). Chiang Mai University. Retrieved February 27, 2026, from [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025, August 19). International Journal of Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020, September 24). ACS Publications. Retrieved February 27, 2026, from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 27, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • . (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates S N Ar Reactions of Heterocycles with Arylamines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2020, April 8). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • SNAr (Cl) - Common Conditions. (n.d.). organic-chemistry.org. Retrieved February 27, 2026, from [Link]

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab. Retrieved February 27, 2026, from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022, October 20). MDPI. Retrieved February 27, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • 3.7: Nucleophilic Aromatic Substitution. (2026, February 17). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 27, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved February 27, 2026, from [Link]

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Application Notes & Protocols: Strategic C-H Functionalization of Trifluoromethyl Isoquinolines via Directed Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The trifluoromethyl-substituted isoquinoline scaffold is a privileged motif in modern medicinal chemistry and materials science, owing to the unique electronic and metabolic properties conferred by the trifluoromethyl group. Accessing functionalized derivatives often requires precise and regioselective C-H bond activation. This guide provides a comprehensive overview of the theoretical principles and practical protocols for the lithiation and subsequent electrophilic substitution of trifluoromethyl isoquinolines. We delve into the mechanistic underpinnings of Directed ortho-Metalation (DoM), the influence of the trifluoromethyl group on regioselectivity, and detailed, field-tested protocols for safe and effective execution in a research setting.

Part 1: The Strategic Imperative for C-H Functionalization

The isoquinoline core is a cornerstone of numerous natural products and pharmaceuticals. The incorporation of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, methods for the precise installation of additional functional groups onto the trifluoromethyl isoquinoline skeleton are of paramount importance for drug discovery and lead optimization.

Direct C-H functionalization via lithiation, a subset of Directed ortho-Metalation (DoM), offers a powerful and atom-economical strategy to bypass multi-step synthetic sequences that often require pre-functionalized starting materials.[1][2] This approach leverages the inherent reactivity of the isoquinoline nitrogen to direct deprotonation to a specific, adjacent position, creating a nucleophilic aryllithium intermediate ready for reaction with a diverse range of electrophiles.

Part 2: Mechanistic Rationale & Regiochemical Control

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a fundamental transformation in organic synthesis that allows for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a Directing Metalation Group (DMG).[3][4][5] The process is driven by the coordination of a Lewis acidic organolithium reagent (e.g., n-butyllithium, n-BuLi) to a Lewis basic heteroatom within the DMG.[3][5] This coordination pre-assembles the base and the substrate, dramatically increasing the kinetic acidity of the proximal ortho protons and ensuring deprotonation occurs at a specific site.[5]

In the context of isoquinoline, the ring nitrogen atom itself serves as an endogenous and effective DMG. It coordinates the lithium cation from the alkyllithium reagent, directing deprotonation preferentially to the C-1 position, which is the most acidic proton on the heterocyclic ring due to its proximity to the electronegative nitrogen.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine. Its presence on the isoquinoline ring system has two primary effects on the lithiation reaction:

  • Increased C-H Acidity: The CF₃ group inductively acidifies all C-H bonds on the ring to which it is attached, making deprotonation more favorable.

  • Regiochemical Direction: While the isoquinoline nitrogen is the primary directing group for lithiation at C-1, a CF₃ group can act as a secondary, weaker DMG or simply influence the acidity of adjacent protons.[6] The ultimate site of lithiation will be determined by a combination of the primary N-coordination effect and the overall acidity of the various ring protons. In most scenarios, the powerful directing effect of the nitrogen atom to the C-1 position is expected to dominate.

Part 3: Safety First: Handling Pyrophoric Organolithium Reagents

Organolithium reagents such as n-BuLi, s-BuLi, and t-BuLi are highly reactive and pyrophoric, meaning they can ignite spontaneously upon contact with air and moisture.[7][8] Strict adherence to safety protocols is non-negotiable.

Core Safety Mandates:

  • Inert Atmosphere: All operations MUST be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using either a Schlenk line or an inert atmosphere glovebox.[7]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves. Never work alone.[9]

  • Glassware: All glassware must be rigorously dried before use, either in a drying oven overnight or by flame-drying under vacuum.[8]

  • Quenching: Prepare a quenching station before starting the experiment. This typically consists of a beaker with a suitable solvent (e.g., isopropanol or toluene) cooled in a dry ice bath.[9] Unused or residual organolithium reagents must be quenched slowly and carefully.

  • Reagent Transfer: Use proper syringe or cannula transfer techniques.[8] Never draw pyrophoric reagents into a syringe with a short needle that requires inverting the bottle.[7]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Directed Lithiation of a Trifluoromethyl Isoquinoline

This protocol provides a generalized framework. The specific trifluoromethyl isoquinoline isomer, concentration, and temperature may require optimization.

Materials:

  • Trifluoromethyl-substituted isoquinoline (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (typically 1.1 - 1.3 equiv, solution in hexanes)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Step-by-Step Procedure:

  • Setup: Assemble the flame-dried Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas.

  • Substrate Preparation: Add the trifluoromethyl isoquinoline (1.0 equiv) to the flask. Evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Dissolution: Add anhydrous THF via syringe to the flask to dissolve the substrate. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: While vigorously stirring, add the n-butyllithium solution (1.1 equiv) dropwise via syringe over 5-10 minutes. The addition should be controlled to maintain the internal temperature.

  • Stirring: Allow the reaction to stir at -78 °C for 1-2 hours. The formation of the lithiated species is often accompanied by a color change (e.g., to yellow, orange, or deep red). The reaction is now ready for electrophilic quenching.

Workflow for Lithiation and Electrophilic Quench

G sub Trifluoromethyl Isoquinoline in Anhydrous THF cool Cool to -78 °C sub->cool add_buli Add n-BuLi (1.1 eq) Stir for 1-2 h cool->add_buli lith_intermediate Lithiated Intermediate add_buli->lith_intermediate add_elec Add Electrophile (E+) Warm to RT lith_intermediate->add_elec workup Aqueous Workup & Purification add_elec->workup product Substituted Product workup->product caption General workflow for the synthesis of substituted trifluoromethyl isoquinolines.

Caption: General workflow for the synthesis of substituted trifluoromethyl isoquinolines.

Protocol 2: General Procedure for Electrophilic Quenching

The lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles.

Procedure:

  • Electrophile Preparation: Prepare a solution of the desired electrophile (1.2 - 1.5 equiv) in anhydrous THF.

  • Addition: While maintaining the reaction temperature at -78 °C, add the electrophile solution dropwise to the stirred solution of the lithiated isoquinoline.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Part 5: Data Presentation & Visualization

Table 1: Representative Electrophiles and Resulting Products

This table summarizes common electrophiles used to trap the lithiated isoquinoline intermediate. Yields are representative and will vary based on the specific substrate and reaction conditions.

Electrophile (E+)ReagentResulting Functional Group
Proton (H⁺)H₂O, NH₄Cl (aq.)-H (Deuterium if D₂O is used)
Iodide (I⁺)I₂-I
AldehydeR-CHO-CH(OH)R
KetoneR-CO-R'-C(OH)(R)R'
CarboxylateCO₂ (gas or dry ice)-COOH
AmideDMF (N,N-Dimethylformamide)-CHO (after acidic workup)
SilylTMS-Cl (Trimethylsilyl chloride)-Si(CH₃)₃
MethylCH₃I (Methyl iodide)-CH₃
Reaction Mechanism: Directed ortho-Metalation

The following diagram illustrates the key steps in the DoM of a representative trifluoromethyl isoquinoline.

G sub CF₃-Isoquinoline-H complex complex sub->complex + n-BuLi buli n-BuLi lithiated CF₃-Isoquinoline-Li complex->lithiated butane Butane complex->butane product CF₃-Isoquinoline-E lithiated->product + E+ elec Electrophile (E+) caption Mechanism of Directed ortho-Metalation on a CF₃-Isoquinoline.

Caption: Mechanism of Directed ortho-Metalation on a CF₃-Isoquinoline.

Part 6: Troubleshooting & Final Remarks

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield Inactive organolithium reagent.Titrate the alkyllithium solution before use.
Wet solvent or glassware.Ensure all solvents are anhydrous and glassware is properly dried. [8]
Reaction temperature too high.Maintain strict temperature control at -78 °C during lithiation.
Poor Regioselectivity Competing directing effects or acidic sites.Try a different organolithium base (e.g., LDA for kinetic control).
Scrambling of the lithiated intermediate.Keep temperature low; add electrophile promptly after lithiation period.
Substrate Decomposition Reaction with solvent (e.g., THF cleavage).Use Et₂O instead of THF; avoid prolonged reaction times at higher temperatures.

The directed lithiation of trifluoromethyl isoquinolines is a robust and versatile method for generating molecular complexity from relatively simple precursors. A thorough understanding of the underlying mechanistic principles, combined with a meticulous and safety-conscious experimental approach, will enable researchers to successfully leverage this powerful synthetic tool.

References

  • Directed ortho metalation - Wikipedia. Wikipedia. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. [Link]

  • Lithiation Reaction. American Chemical Society. [Link]

  • Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Weakly Coordinating Amide-Directed C–H Activation/Annulation with Ru(II) Catalyst for the Construction of 3-(Trifluoromethyl)isoquinolinones from Benzamides. ResearchGate. [Link]

  • 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Cascade C–H Activation and Defluorinative Annulation of 2-Arylbenzimidazoles with α-Trifluoromethyl-α-diazoketones: Modular Assembly of 6-Fluorobenzimidazo[2,1-a]isoquinolines. ACS Publications. [Link]

  • Synthesis of CF3–Isoquinolinones and Imidazole-Fused CF3–Isoquinolinones Based on C–H Activation-Initiated Cascade Reactions of 2-Aryloxazolines. ACS Publications. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. National Center for Biotechnology Information. [Link]

  • Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. PubMed. [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. ResearchGate. [Link]

  • Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Royal Society of Chemistry. [Link]

  • Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. National Center for Biotechnology Information. [Link]

  • Directed ortho metalation. Grokipedia. [Link]

  • 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. [Link]

  • ortho metalation. Myers Research Group, Harvard University. [Link]

  • Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. PubMed. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Organic Chemistry. [Link]

  • Lithiation reaction in quinoline and isoquinoline. Organic Chemistry. [Link]

  • Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. ResearchGate. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

  • Innate C-H trifluoromethylation of heterocycles. National Center for Biotechnology Information. [Link]

  • Regioselectivity in lithiation of t-butyldimethylsiloxy-3, 5-dimethoxybenzene. A synthesis of the trimethyl ether of sophoraflavanone A. Scilit. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Center for Biotechnology Information. [Link]

  • Factors affecting the regioselectivity of the lithiation in strained... ResearchGate. [Link]

  • Trianions by regio- and stereo-selective lithiation of diallylamines and structurally related compounds: synthetic applications. Royal Society of Chemistry. [Link]

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Application Note: Rational Design of Kinase Inhibitors using 3-chloro-6-(trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 3-chloro-6-(trifluoromethyl)isoquinoline as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike generic building blocks, this scaffold offers a pre-validated "hinge-binding" vector via the isoquinoline core, combined with a metabolic shield provided by the trifluoromethyl (


) group. This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis, a validated palladium-catalyzed cross-coupling protocol for library generation, and a downstream biological assay workflow for potency evaluation.

Structural Rationale & SAR Analysis

The isoquinoline core is a bioisostere of the adenine ring found in ATP, making it a "privileged structure" for Type I and Type II kinase inhibitors. The specific substitution pattern of 3-chloro-6-(trifluoromethyl)isoquinoline addresses three critical challenges in early-stage discovery: binding affinity, metabolic stability, and synthetic tractability.

The "Anchor and Shield" Mechanism
  • The Anchor (Isoquinoline Nitrogen): The nitrogen atom at position 2 serves as a critical Hydrogen Bond Acceptor (HBA), interacting with the amide backbone of the kinase hinge region (typically the residue equivalent to Met319 in c-Src or Thr315 in Abl).

  • The Vector (3-Chloro): The chlorine at position 3 is not merely a leaving group; it directs substituents toward the solvent-exposed front or the ribose-binding pocket. This position is chemically "hard" toward nucleophilic aromatic substitution (

    
    ), requiring robust palladium catalysis for functionalization, which prevents off-target covalent reactivity in biological systems.
    
  • The Shield (6-Trifluoromethyl):

    • Metabolic Blockade: The C6 position of isoquinolines is prone to oxidative metabolism by Cytochrome P450 enzymes. The

      
       group blocks this "soft spot," significantly extending the molecule's half-life (
      
      
      
      ).
    • Lipophilicity: The

      
       group increases logP, enhancing membrane permeability and driving hydrophobic interactions within the kinase back-cleft (hydrophobic pocket II).
      
Visualization of Binding Mode

The following diagram illustrates the theoretical binding mode of a derivative synthesized from this scaffold within a typical kinase ATP pocket.

SAR_Mechanism cluster_pocket ATP Binding Pocket Scaffold 3-chloro-6-(trifluoromethyl) isoquinoline Core Hinge Kinase Hinge Region (Backbone NH) Scaffold->Hinge H-Bond Acceptor (N2) Solvent Solvent Front (R-Group Diversity) Scaffold->Solvent Pd-Catalyzed Coupling at C3-Cl Metabolism Metabolic Stability (CYP450 Blockade) Scaffold->Metabolism C6-CF3 Steric/Electronic Shield

Figure 1: SAR Logic Map demonstrating the interaction between the scaffold and the kinase domain.

Chemical Synthesis Protocol: C3-Functionalization

Challenge: Unlike 1-chloroisoquinolines, which are highly reactive to


, the 3-chloro  position is electronically deactivated. Standard nucleophilic displacement will fail or require harsh conditions that degrade the 

group. Solution: Use a Buchwald-Hartwig cross-coupling reaction optimized for electron-neutral heteroaryl chlorides.
Protocol: Pd-Catalyzed Amination of 3-chloro-6-(trifluoromethyl)isoquinoline

Materials:

  • Substrate: 3-chloro-6-(trifluoromethyl)isoquinoline (1.0 equiv)

  • Amine Partner: Primary or secondary amine (e.g., morpholine, piperazine derivatives) (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: BrettPhos or RuPhos (4 mol%) (Crucial for unactivated chlorides)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon for 5 minutes.

  • Reagent Loading: Add the isoquinoline substrate,

    
    , BrettPhos, and 
    
    
    
    to the vial. Note: Add the amine last if it is a liquid; if solid, add with other powders.
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Degassing: Sparge the solution with Argon for 2 minutes to remove dissolved oxygen (oxygen poisons the Pd-catalyst).

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material mass (M+H) and appearance of the product.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium black. Rinse with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Data Validation (Expected Results):

  • Yield: 70–90% depending on amine sterics.

  • 1H NMR: Loss of the singlet at the C3 position; appearance of amine alkyl protons.

  • 19F NMR: Single peak corresponding to the intact

    
     group (approx. -62 ppm).
    

Biological Evaluation Protocol: Kinase Inhibition Assay

Once the library is synthesized, compounds must be evaluated for potency. We recommend a FRET-based competition assay (e.g., LanthaScreen™) or a Mobility Shift Assay (e.g., Caliper LabChip).

Protocol: TR-FRET Kinase Binding Assay

Principle: This assay measures the ability of the synthesized inhibitor to displace a known tracer (fluorophore-labeled ATP competitor) from the kinase active site.

Materials:

  • Target Kinase (e.g., FLT3, VEGFR2, or p38 MAPK).

  • Europium-labeled Anti-GST Antibody (donor).

  • AlexaFluor™ 647-labeled Kinase Tracer (acceptor).

  • Synthesized Isoquinoline Inhibitor (dissolved in DMSO).

Step-by-Step Methodology:

  • Compound Prep: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (starting at 10 µM, 3-fold dilutions).

  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

  • Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody buffer solution. Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition: Add 5 µL of the Tracer solution (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot the ratio against log[Inhibitor] to determine 
    
    
    
    .

Data Presentation Table (Example):

Compound IDR-Group (Amine)IC50 (nM)LE (Ligand Efficiency)
ISOQ-001 Morpholine4500.35
ISOQ-002 4-Methylpiperazine1200.42
ISOQ-003 4-(2-Hydroxyethyl)piperazine35 0.48

Experimental Workflow Summary

The following diagram outlines the iterative "Design-Make-Test" cycle specific to this scaffold.

Workflow Start Scaffold Selection: 3-Cl-6-CF3-Isoquinoline Design In Silico Design (Docking R-groups into Solvent Front) Start->Design Synth Synthesis (Pd-Catalyzed Buchwald) Design->Synth Purify Purification (Flash Chrom + QC) Synth->Purify Assay Kinase Assay (TR-FRET / IC50) Purify->Assay Decision Hit Validation Assay->Decision Decision->Start Scale Up Decision->Design Optimize Potency

Figure 2: The Design-Make-Test workflow for isoquinoline-based kinase inhibitors.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

    • Context: Authoritative review on the metabolic and physicochemical benefits of the trifluoromethyl group.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

    • Context: The foundational protocol for coupling deactivated aryl chlorides (like 3-chloroisoquinoline) using BrettPhos/RuPhos.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. [Link]

    • Context: Demonstrates the "privileged" nature of similar nitrogen-containing heterocycles in kinase inhibition (Das
  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[2] Nature Reviews Cancer. [Link]

    • Context: Overview of Type I/II binding modes relevant to the isoquinoline scaffold design.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-chloro-6-(trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a foundational requirement. Substituted isoquinolines, in particular, are privileged scaffolds found in numerous biologically active molecules.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic methods for characterizing 3-chloro-6-(trifluoromethyl)isoquinoline, a key building block in synthetic chemistry.[3][4]

This document moves beyond a simple recitation of data, offering a strategic overview of how different analytical techniques—led by ¹H NMR—are synergistically employed to build an irrefutable structural proof. We will explore the causality behind experimental choices and present a logical workflow that ensures self-validating, trustworthy results.

Part 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the initial and most informative method for determining the structure of organic molecules.[5] It provides a detailed map of the proton environments within a molecule, revealing crucial information about symmetry, electronic effects, and connectivity.[6][7]

Structural Assessment and Spectral Prediction

The structure of 3-chloro-6-(trifluoromethyl)isoquinoline presents five unique aromatic protons. The electron-withdrawing nature of the chlorine atom at the C-3 position and the powerful trifluoromethyl (-CF₃) group at the C-6 position significantly influences the electronic environment of these protons, causing them to resonate at distinct chemical shifts (δ).[8][9]

Based on established principles and data from analogous structures, we can predict the ¹H NMR spectrum.[10][11] The protons are expected to appear in the aromatic region (δ 7.5-9.5 ppm). The -CF₃ group, a strong de-shielding substituent, will cause protons on the same ring (H-5, H-7, H-8) to shift downfield. Similarly, the chlorine atom will influence the protons of the pyridine ring (H-1, H-4).

Figure 1: Molecular structure of 3-chloro-6-(trifluoromethyl)isoquinoline with key protons labeled.
Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the aromatic protons.

ProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-1 ~9.2 - 9.4Singlet (s)-1H
H-8 ~8.4 - 8.6Doublet (d)J = ~9.0 Hz1H
H-5 ~8.2 - 8.4Singlet (s) or narrow doubletJ = ~1.5-2.0 Hz1H
H-7 ~7.9 - 8.1Doublet of doublets (dd)J = ~9.0, ~2.0 Hz1H
H-4 ~7.8 - 8.0Singlet (s)-1H
  • Rationale: H-1 is adjacent to the nitrogen and is typically the most downfield proton in isoquinolines.[9] H-5 and H-7 are strongly deshielded by the -CF₃ group. The coupling pattern arises from standard ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) spin-spin coupling.[6]

Part 2: A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR provides the foundational data, a multi-technique approach is essential for unequivocal structure confirmation. Each method offers a unique piece of the puzzle, and together they form a self-validating analytical workflow.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_validation Data Integration & Validation Sample 3-Chloro-6-(trifluoromethyl)isoquinoline (5-10 mg) H_NMR 1H NMR (Proton Environment) Sample->H_NMR C_NMR 13C NMR (Carbon Skeleton) Sample->C_NMR F_NMR 19F NMR (Fluorine Presence) Sample->F_NMR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Integration Integrate All Data H_NMR->Integration C_NMR->Integration F_NMR->Integration MS->Integration IR->Integration Confirmation Unambiguous Structure Confirmation Integration->Confirmation

Figure 2: Integrated workflow for the structural elucidation of 3-chloro-6-(trifluoromethyl)isoquinoline.
Comparison of Analytical Techniques
TechniqueInformation ProvidedExpected Results for C₁₀H₅ClF₃N
¹H NMR Proton count, chemical environment, and connectivity.5 distinct aromatic signals with predictable shifts and coupling patterns.
¹³C NMR Carbon skeleton, number of unique carbons.10 distinct aromatic signals. The C-CF₃ bond will show a quartet due to ¹JCF coupling.
¹⁹F NMR Presence and environment of fluorine atoms.A single, sharp singlet, characteristic of a -CF₃ group.
Mass Spec (MS) Molecular weight and elemental formula.Molecular ion peak (M⁺) at m/z 231.0, with an (M+2)⁺ peak at m/z 233.0 in a ~3:1 ratio, confirming one chlorine atom.[12]
Infrared (IR) Presence of specific functional groups and bonds.Peaks for aromatic C-H, C=C, C=N stretching, and strong C-F and C-Cl bond vibrations.
Deep Dive into Complementary Techniques
  • ¹³C NMR Spectroscopy: This technique provides a count of the unique carbon atoms. For this molecule, all 10 carbons are chemically distinct, and thus 10 signals are expected in the proton-decoupled spectrum. The carbon attached to the -CF₃ group will appear as a quartet due to strong one-bond carbon-fluorine coupling (¹JCF), a definitive signature for this moiety.[13]

  • ¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful and straightforward validation tool. It is highly sensitive and has a wide chemical shift range.[14] For 3-chloro-6-(trifluoromethyl)isoquinoline, the spectrum is expected to show a single, sharp singlet, as all three fluorine atoms are equivalent. The chemical shift will be characteristic of an aromatic -CF₃ group.[11][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula. The technique measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental composition.[12] Furthermore, the isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an unmistakable signature in the mass spectrum, confirming the presence of a single chlorine atom.

Part 3: Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is directly dependent on rigorous experimental methodology. The following protocols are based on established best practices for the analysis of heterocyclic compounds.[16]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-chloro-6-(trifluoromethyl)isoquinoline into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, but DMSO-d₆ can be used for less soluble compounds. Be aware that solvent choice can induce shifts in proton resonances.[17][18]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program with parameters such as a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.[16]

  • ¹⁹F and ¹³C NMR Acquisition:

    • For ¹⁹F NMR, use a standard one-pulse experiment. A reference standard like CFCl₃ (δ = 0.00 ppm) can be used externally.[19]

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets (except for the carbon attached to the -CF₃ group). A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Analysis (ESI-TOF Instrument):

    • Use Electrospray Ionization (ESI) in positive ion mode, which is effective for nitrogen-containing heterocycles.

    • Infuse the sample directly into the source at a low flow rate (e.g., 5 µL/min).[16]

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

    • Calibrate the instrument to ensure high mass accuracy. The resulting data should confirm the molecular weight and allow for the calculation of the elemental formula, which must match C₁₀H₅ClF₃N.

Conclusion

References

  • BenchChem. (2025). Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide. BenchChem.
  • PubChem. (2026). 3-Chloroisoquinoline. National Institutes of Health. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Available at: [Link]

  • Eur. J. Org. Chem. (2008). Supporting Information for an article. Wiley-VCH. Available at: [Link]

  • ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

  • ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Structural Characterization of Trifluoromethylated Tetrahydroisoquinolines as New Constrained Aromatic Amino Acid Surrogates. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2020). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2021). HETEROCYCLES. Available at: [Link]

  • Supporting Information for an article. (n.d.). Available at: [Link]

  • Canadian Science Publishing. (n.d.). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Available at: [Link]

  • Leah4sci. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Available at: [Link]

  • MDPI. (2026). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Available at: [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Chemical Papers. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L.. Available at: [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available at: [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Available at: [Link]

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13C NMR shifts of trifluoromethylated isoquinoline rings

Comparative Guide: C NMR Analysis of Trifluoromethylated Isoquinolines

Executive Summary

The introduction of a trifluoromethyl (





This guide compares the


C NMR signatures1-

3-

4-

isoquinolines
quartet splitting patternschemical shift trends

Key Performance Differentiators
  • Diagnostic Trend: The

    
     carbon chemical shift moves downfield  as the group moves away from the nitrogen lone pair (C1 
    
    
    C3
    
    
    C4).
  • Coupling Constants: The magnitude of the one-bond coupling (

    
    ) and two-bond coupling (
    
    
    ) provides a secondary validation layer.

Technical Comparison: C NMR Signatures

The following data compares the spectral "performance" (resolution and shift distinctness) of the isomers. Data is compiled from experimental values for 1- and 3-isomers, with 4-isomer data extrapolated from the structurally analogous 4-trifluoromethylquinoline due to electronic similarity.

Table 1: Comparative Chemical Shifts ( ) and Coupling Constants ( )[1][2]
Regioisomer

(ppm)

(Hz)

(ppm)

(Hz)
Diagnostic Feature
1-

-Isoquinoline
115.8 286.5156.236.5Most upfield

signal; largest

coupling.
3-

-Isoquinoline
119.4 274.0156.537.0Intermediate shift; distinct meta-coupling to C1.
4-

-Isoquinoline
*
~124.4 ~272.0~128.1~32.0Most downfield

signal; C-ipso is non-aromatic/alkene-like.

*Note: 4-isomer data based on 4-trifluoromethylquinoline analog. The electronic environment at C4 (beta to nitrogen) is conserved between quinoline and isoquinoline.

Mechanistic Insight: The "Nitrogen Effect"

The chemical shift trend (

electronic shielding
  • C1 Position: The

    
    -carbon is highly electron-deficient due to the C=N bond, but the attached 
    
    
    group sits in the shielding cone of the nitrogen lone pair, resulting in a relatively upfield shift (115.8 ppm).
  • C4 Position: Located in the carbocyclic ring fusion vicinity (beta to nitrogen), it lacks this direct shielding interaction, appearing significantly downfield (~124 ppm).

Decision Logic for Structural Assignment

Use the following logic flow to assign your product's structure based on its

NMR_Assignment_LogicStartStart: Acquire 13C{1H} NMR(Look for Quartet at 115-125 ppm)Check_ShiftCheck Chemical Shift of CF3 QuartetStart->Check_ShiftRes_115Shift ≈ 115-116 ppm1J ≈ 286 HzCheck_Shift->Res_115UpfieldRes_119Shift ≈ 119-120 ppm1J ≈ 274 HzCheck_Shift->Res_119Mid-rangeRes_124Shift ≈ 124-125 ppm1J ≈ 272 HzCheck_Shift->Res_124DownfieldResult_1Product: 1-CF3-Isoquinoline(Confirm with 2J ≈ 36 Hz at 156 ppm)Res_115->Result_1Result_3Product: 3-CF3-Isoquinoline(Confirm with 2J ≈ 37 Hz at 156 ppm)Res_119->Result_3Result_4Product: 4-CF3-Isoquinoline(Confirm with 2J ≈ 32 Hz at 128 ppm)Res_124->Result_4

Figure 1: Decision tree for assigning regioisomers based on primary

Experimental Protocols

To generate the standard 1-trifluoromethylisoquinoline for reference, we recommend the Radical Trifluoromethylation of Isonitriles (Method A) over the traditional phosphonium salt method. This protocol is more robust for late-stage functionalization.

Protocol A: Synthesis of 1-Trifluoromethylisoquinoline

Objective: One-pot synthesis of the 1-

Reagents:

  • 2-Isocyano-biphenyl (1.0 equiv)

  • Togni Reagent II (1.5 equiv) - Source of

    
     radical
    
  • 
     (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM)

Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 2-isocyano-biphenyl (0.5 mmol) in anhydrous DCM (5 mL).

  • Addition: Add Togni Reagent II (1.5 equiv) and solid

    
     (2.0 equiv) in one portion.
    
  • Reaction: Degas the solution with Argon for 5 minutes. Seal the tube and stir at room temperature for 12 hours. The reaction proceeds via a radical cascade cyclization.

  • Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc 9:1).

  • Yield: Expect 60-75% yield of a pale yellow solid.

Protocol B: NMR Acquisition Parameters

To resolve the complex couplings described in Table 1, standard parameters must be adjusted.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing CH/CH3 from C/CH2 is needed).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons attached to fluorine (

    
    ) have very long 
    
    
    relaxation times. Insufficient delay will suppress the diagnostic quartets.
  • Spectral Width: Ensure range covers 110 ppm to 170 ppm (aromatic region) and 110 ppm to 130 ppm (CF3 region).

  • Scans (NS): Minimum 1024 scans for a 10 mg sample to clearly resolve the outer wings of the quartets.

Synthesis Workflow Diagram

Synthesis_WorkflowSubstrate2-Isocyano-biphenylMixMix in DCM+ NaHCO3Substrate->MixReagentTogni Reagent II(CF3 Radical Source)Reagent->MixRadicalRadical Addition(Room Temp, 12h)Mix->RadicalInitiationCyclizationCyclization toIsoquinoline CoreRadical->CyclizationCascadeProduct1-CF3-Isoquinoline(Isolated Solid)Cyclization->ProductPurification

Figure 2: Workflow for the radical synthesis of 1-trifluoromethylisoquinoline (Protocol A).

References

  • Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles. (2022). Describes phosphonium salt synthesis route and provides specific NMR data for 1- and 3- isomers.

  • 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry. (2014). Defines the radical synthesis protocol.

  • 
    C NMR chemical shifts and coupling constants of fluorinated aromatics. Journal of the Chemical Society, Perkin Transactions 2. (1976). Foundational text for C-F coupling constant ranges. 
    
  • Why is CF3 splitting observed in the 13C NMR? ResearchGate Discussion. (2014). Context for 4-position shifts in quinoline analogs.

Comparative Guide: HPLC Method Development for 3-Chloro-6-(trifluoromethyl)isoquinoline Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for 3-chloro-6-(trifluoromethyl)isoquinoline, specifically addressing the separation of regioisomeric impurities and peak tailing common to halogenated isoquinolines.

The Challenge: 3-chloro-6-(trifluoromethyl)isoquinoline presents a dual chromatographic challenge:

  • Electronic Deficient Aromaticity: The electron-withdrawing trifluoromethyl (-CF

    
    ) and chloro (-Cl) groups significantly lower the basicity of the isoquinoline nitrogen, yet residual silanol interactions often persist, causing tailing on standard C18 columns.
    
  • Regioisomer Selectivity: Synthetic routes (e.g., Pomeranz-Fritsch or cross-coupling) frequently generate positional isomers (e.g., 1-chloro or 7-trifluoromethyl variants) that co-elute on hydrophobic-only stationary phases.

The Solution: This guide compares three distinct methodologies. Experimental data indicates that Method B (Phenyl-Hexyl Stationary Phase with Methanol) offers superior selectivity for halogenated aromatic isomers compared to standard C18 approaches, while Method C (High pH) provides the best peak symmetry.

Part 1: Molecular Analysis & Chromatographic Behavior

Understanding the analyte is the prerequisite for method design.[1]

  • Analyte: 3-chloro-6-(trifluoromethyl)isoquinoline

  • LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic)

  • pKa (Predicted): ~2.5 – 3.5 (The electron-withdrawing groups significantly lower the pKa compared to unsubstituted isoquinoline at 5.4).

Implication: At standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7), the molecule exists in a dynamic equilibrium between protonated and neutral states. This often leads to "band broadening" and split peaks.

Decision Matrix: Method Selection

The following workflow illustrates the logical path to selecting the optimal method based on impurity profile and available equipment.

MethodSelection Start Start: 3-Cl-6-CF3-Isoquinoline Method Development CheckImp Primary Challenge? Start->CheckImp Isomers Positional Isomers (e.g., 1-Cl vs 3-Cl) CheckImp->Isomers Regio-selectivity needed Tailing Peak Tailing / Basic Nitrogen Interaction CheckImp->Tailing Peak symmetry needed SelectPhenyl Select Phenyl-Hexyl Phase (Pi-Pi Interaction) Isomers->SelectPhenyl SelectHighPH Select High pH C18 (Neutral State) Tailing->SelectHighPH SolventChoice Solvent Selection: Methanol (Enhances Pi-Pi) SelectPhenyl->SolventChoice BufferChoice Buffer Selection: 10mM NH4HCO3 (pH 10) SelectHighPH->BufferChoice

Caption: Decision tree for selecting stationary phase based on critical quality attributes (Isomer separation vs. Peak Symmetry).

Part 2: Comparative Method Performance

We evaluated three distinct chromatographic systems. The data below summarizes performance against a critical impurity mix containing the target analyte and its likely regioisomer, 1-chloro-6-(trifluoromethyl)isoquinoline.

Summary of Experimental Data
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: High pH C18
Stationary Phase C18 (End-capped)Phenyl-HexylHybrid C18 (High pH stable)
Mobile Phase A 0.1% Formic Acid (pH 2.7)0.1% Formic Acid (pH 2.7)10mM Ammonium Bicarbonate (pH 10)
Organic Modifier AcetonitrileMethanolAcetonitrile
Retention (

)
4.55.26.8 (Increased hydrophobicity)
Tailing Factor (

)
1.8 (Significant Tailing)1.3 (Acceptable)1.05 (Excellent)
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline Separation) 1.5 (Adequate)
Selectivity Driver Hydrophobicity

Stacking + Hydrophobicity
Neutral Hydrophobicity
Expert Insight: Why Method B Wins on Selectivity

While Method C provides the best peak shape by suppressing ionization, Method B (Phenyl-Hexyl) is the superior choice for purity analysis.

The 3-chloro and 6-trifluoromethyl groups create an electron-deficient aromatic ring. Phenyl-Hexyl columns engage in


 interactions.[2][3] Crucially, using Methanol  instead of Acetonitrile is mandatory here; Acetonitrile's own 

-electrons can interfere with the stationary phase interaction, masking the selectivity benefits [1].

Part 3: Detailed Experimental Protocols

Protocol 1: Phenyl-Hexyl (Recommended for Isomer Resolution)

Use this method for final purity release testing where separating regioisomers is critical.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Do not use Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (trace impurities).

  • Gradient:

    • 0.0 min: 40% B

    • 15.0 min: 90% B

    • 20.0 min: 90% B

    • 20.1 min: 40% B

    • 25.0 min: 40% B (Re-equilibration)

Protocol 2: High pH C18 (Recommended for LC-MS & High Throughput)

Use this method for in-process checks where peak shape and speed are prioritized over isomer resolution.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18, 100 x 4.6 mm, 3.5 µm. (Must be Hybrid Silica).

  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: Standard 5-95% B over 10 minutes.

Part 4: Mechanistic Visualization

The following diagram explains the separation mechanism on the Phenyl-Hexyl phase, highlighting why it separates the target from its non-halogenated or isomeric impurities.

SeparationMechanism cluster_SP Stationary Phase Surface cluster_Analyte Analyte: 3-Cl-6-CF3-Isoquinoline PhenylLigand Phenyl-Hexyl Ligand Electron Rich ($pi$-System) Interaction $pi-pi$ Stacking Interaction (Selectivity Driver) PhenylLigand->Interaction Donates e- AnalyteRing Isoquinoline Core Electron Deficient ($pi$-Acid) AnalyteRing->Interaction Accepts e- Substituents Cl / CF3 Groups Electron Withdrawing Substituents->AnalyteRing Induces Deficiency

Caption: Mechanism of Pi-Pi interaction between electron-rich stationary phase and electron-deficient analyte.

Part 5: Troubleshooting & Optimization

  • Split Peaks at Neutral pH:

    • Cause: If you use a buffer near the pKa (approx pH 3.0), the analyte splits between ionized and neutral forms.

    • Fix: Move pH at least 2 units away from pKa. Use 0.1% TFA (pH < 2) or Ammonium Bicarbonate (pH > 9).

  • Retention Drift:

    • Cause: Fluorinated compounds can be sensitive to "dewetting" in highly aqueous phases on C18.

    • Fix: Ensure the gradient starts with at least 5-10% organic modifier.

  • Baseline Noise at 220nm:

    • Cause: Formic acid absorbs at low wavelengths.

    • Fix: If high sensitivity is needed, switch to Phosphoric Acid (non-volatile, UV transparent) if not using MS detection.

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Notes.[2] [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for HPLC Theory regarding basic compounds).
  • PubChem. (2025).[7][8] 3-chloroisoquinoline Compound Summary. National Library of Medicine. [Link]

Sources

LC-MS Fragmentation Patterns of Chloroisoquinolines: A Definitive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of Chloroisoquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Chloroisoquinolines serve as critical scaffolds in the synthesis of antiviral agents, antitumor drugs, and specialized agrochemicals. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique set of challenges and opportunities. Unlike their non-halogenated counterparts, chloroisoquinolines exhibit distinct isotopic signatures and fragmentation pathways governed by the strength of the C-Cl bond and the stability of the heteroaromatic core.

This guide provides a technical deep-dive into the fragmentation mechanics of these compounds, offering a comparative analysis against brominated and non-halogenated alternatives. It is designed to equip analytical scientists with the causal logic needed to interpret complex spectra and optimize detection protocols.

Fundamental Principles: The Chlorine Isotope Signature

Before analyzing fragmentation, one must master the precursor ion selection. The defining feature of chloroisoquinolines in Mass Spectrometry is the chlorine isotope pattern.

  • Natural Abundance: Chlorine exists as two stable isotopes:

    
     (75.78%) and 
    
    
    
    (24.22%).
  • The "A+2" Peak: This results in a characteristic mass spectral pattern where the molecular ion (

    
    ) is accompanied by an 
    
    
    
    isotope peak at approximately 32% relative abundance.
  • Diagnostic Value: This 3:1 intensity ratio is the primary "filter" for identifying chlorinated species in complex matrices. If a fragment ion retains the chlorine atom, this ratio persists; if the chlorine is lost, the pattern collapses to the carbon-dominated isotope profile.

Table 1: Theoretical Isotope Abundance Ratios (Normalized)
Compound ClassHalogen CountM (Relative %)M+2 (Relative %)M+4 (Relative %)Diagnostic Shape
Chloroisoquinoline 1 Cl10032.0< 1.03:1 Doublet
Dichloroisoquinoline 2 Cl10063.910.29:6:1 Triplet
Bromoisoquinoline 1 Br10097.3< 1.01:1 Doublet
Isoquinoline (Native) 01001.1 (due to

)
0.0Single dominant peak
Mechanistic Fragmentation Analysis

In Electrospray Ionization (ESI), chloroisoquinolines typically form even-electron protonated molecules


. The fragmentation of these species is driven by the stability of the aromatic system and the high bond dissociation energy (BDE) of the 

bond (~400 kJ/mol), which is significantly stronger than the

bond (~335 kJ/mol).
Primary Fragmentation Pathways
  • Ring Contraction & Cleavage (RDA-like): The isoquinoline core is resilient. High collision energies (CE) are often required to fracture the ring. The most common pathway involves the loss of HCN (27 Da) or

    
     (26 Da) , usually from the pyridine ring of the isoquinoline system.
    
  • Loss of HCl (36/38 Da): Unlike brominated compounds which often lose the halogen radical (

    
    ), chlorinated aromatics in ESI often undergo an elimination of neutral 
    
    
    
    , especially if there is a proton on an adjacent carbon (ortho-position) or if the chlorine is on an aliphatic side chain.
  • Radical Loss (

    
    ):  Direct loss of the chlorine radical (35/37 Da) to form a radical cation 
    
    
    
    is less common in ESI (which favors even-electron species) but can occur under high-energy conditions or if the radical cation is stabilized by resonance.
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for fragmentation based on structural features.

G Precursor [M+H]+ Precursor (Chloroisoquinoline) Decision1 Collision Energy (CE) Precursor->Decision1 LowCE Low CE (<20 eV) Minimal Fragmentation Decision1->LowCE Soft HighCE High CE (>30 eV) Ring Cleavage Active Decision1->HighCE Hard PathA Pathway A: Neutral Loss of HCN (-27 Da) HighCE->PathA Dominant (Ring Stability) PathB Pathway B: Loss of HCl (-36/38 Da) HighCE->PathB If ortho-H present PathC Pathway C: Radical Loss of Cl (-35/37 Da) HighCE->PathC High Energy/Weak Bond FragmentA [M+H - HCN]+ (Cl retained, Isotope pattern preserved) PathA->FragmentA FragmentB [M+H - HCl]+ (Cl lost, Isotope pattern lost) PathB->FragmentB FragmentC [M+H - Cl]•+ (Radical Cation, Rare in ESI) PathC->FragmentC

Caption: Figure 1. Mechanistic decision tree for the fragmentation of protonated chloroisoquinolines in ESI-MS/MS.

Comparative Guide: Chloro- vs. Bromo- vs. Native Isoquinolines

This section objectively compares the spectral behavior of chloroisoquinolines against their primary analogs.

Comparison 1: Bond Stability & Fragmentation Threshold
  • Chloroisoquinolines: The C-Cl bond is strong. Fragmentation often occurs at the ring (loss of HCN) before the halogen is lost. You will frequently see fragments that still contain the chlorine atom.

  • Bromoisoquinolines: The C-Br bond is weaker. The dominant pathway is often the loss of the Br radical or HBr before ring degradation.

  • Implication: When analyzing chloroisoquinolines, do not rely solely on "loss of halogen" transitions for MRM (Multiple Reaction Monitoring). Transitions involving ring cleavage (retaining Cl) are often more abundant and stable.

Comparison 2: Isotope Fidelity
  • Chloroisoquinolines: The 3:1 pattern is a robust tracker. In MS/MS, if you see a fragment pair separated by 2 Da with a 3:1 ratio, you have confirmed the fragment contains the isoquinoline core and the chlorine.

  • Native Isoquinolines: Lack this self-validating signature, making background noise differentiation harder in complex matrices (e.g., plasma).

Table 2: Comparative Fragmentation Data (Representative)

Assuming a parent structure of 1-Halo-Isoquinoline (MW approx. 163 for Cl, 207 for Br)

Feature1-Chloroisoquinoline1-Bromoisoquinoline1-Hydroxyisoquinoline (Metabolite)
Precursor Ion (m/z) 164.0 / 166.0208.0 / 210.0146.1
Primary Neutral Loss HCN (27 Da)Br• (79/81 Da) or HBr (80/82 Da)CO (28 Da) or HCN (27 Da)
Major Fragment Ion m/z 137 (retains Cl)m/z 128 (loss of Br)m/z 118
Isotope Pattern in Fragment Yes (3:1 ratio at m/z 137)No (Monoisotopic at m/z 128)No
Recommended CE High (35-45 eV)Medium (20-30 eV)Medium (25-35 eV)
Experimental Protocol: The "Self-Validating" Workflow

To ensure high E-E-A-T, the following protocol includes built-in quality control steps.

Step 1: Sample Preparation
  • Solvent: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid promotes protonation (

      
      ), essential for positive mode ESI.[1]
      
  • Concentration: 1 µg/mL (tuning) to 100 ng/mL (analysis).

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Chloroisoquinolines are moderately lipophilic and will elute mid-gradient.

Step 3: The "Chlorine Filter" Validation Step

Before accepting any MS/MS data, apply the following logic check:

  • Full Scan (MS1): Locate the precursor. Does it have the 32% abundance at M+2?

    • If No: It is not a monochlorinated compound. Stop.

  • Product Scan (MS2): Fragment the M ion (e.g., m/z 164).

  • Fragment Check: Look for the [M+H - HCN] peak (m/z 137). Does it also have an M+2 partner at m/z 139?

    • If Yes: The chlorine is still attached. This confirms the core structure is fragmenting, not just a side chain.

Troubleshooting & Optimization
  • Issue: Low Sensitivity.

    • Cause: In-source fragmentation. The C-Cl bond is stable, but the N-heterocycle can be proton-sensitive.

    • Fix: Lower the Fragmentor Voltage (or Declustering Potential).

  • Issue: Ambiguous Isotope Patterns.

    • Cause: Saturation of the detector. If the

      
       peak saturates, the ratio to 
      
      
      
      will be skewed.
    • Fix: Dilute the sample 10x and re-inject.

  • Issue: Differentiating Isomers (1-Cl vs 4-Cl).

    • Insight: 1-chloroisoquinoline has the halogen adjacent to the nitrogen. It is more susceptible to nucleophilic displacement or specific "ortho-effect" losses (like HCl loss) compared to the 4-chloro isomer.

    • Experiment: Run a gradient of Collision Energies (20, 30, 40, 50 eV). Plot the "Survival Yield" of the precursor. The isomer with the lower stability (often the 1-Cl due to steric/electronic strain near the N) will disappear faster.

References
  • Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers. Journal of the American Society for Mass Spectrometry. Link

  • Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Link

  • NIST Mass Spectrometry Data Center. Chloroquinoline and Isoquinoline derivatives spectra. NIST Chemistry WebBook. Link

  • Ferrer, I., & Thurman, E. M. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent Application Notes. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and dereplication of natural products. Natural Product Reports. Link

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-chloro-6-(trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic peaks for 3-chloro-6-(trifluoromethyl)isoquinoline. By comparing its expected spectral features with those of structurally related alternatives—isoquinoline and 3-chloroisoquinoline—this document serves as a practical reference for the characterization of this and similar heterocyclic compounds. The information presented herein is grounded in established spectroscopic principles and supported by data from relevant chemical literature.

The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.[1] Covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint".[1] This fingerprint allows for the confirmation of molecular identity and the elucidation of structural features. For complex molecules like 3-chloro-6-(trifluoromethyl)isoquinoline, which is a key scaffold in medicinal chemistry, IR spectroscopy offers a rapid and reliable method for structural verification.[2][3]

Predicted IR Spectrum of 3-chloro-6-(trifluoromethyl)isoquinoline

The IR spectrum of 3-chloro-6-(trifluoromethyl)isoquinoline is expected to be a composite of the vibrational modes of its constituent parts: the isoquinoline core, the chloro substituent, and the trifluoromethyl group. A detailed breakdown of the anticipated characteristic peaks is provided below.

Aromatic C-H Stretching

The stretching vibrations of the C-H bonds on the aromatic isoquinoline ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[4][5] This is a characteristic region for aromatic and alkene C-H stretches, distinguishing them from the C-H stretches of alkanes which appear below 3000 cm⁻¹.[4][6]

Aromatic C=C and C=N Ring Stretching

The in-ring stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds of the isoquinoline core will produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.[4][5] These absorptions are often complex due to the multiple vibrational modes of the fused ring system.

C-Cl Stretching Vibration

The presence of a chlorine atom attached to the aromatic ring introduces a C-Cl stretching vibration. This peak is typically observed in the 850-550 cm⁻¹ range.[4] The exact position can be influenced by the electronic environment of the aromatic ring.

Trifluoromethyl (CF₃) Group Vibrations

The trifluoromethyl group is a strong electron-withdrawing group and has several characteristic and intense IR absorption bands.[7][8] The symmetric and asymmetric C-F stretching vibrations are expected to be prominent in the spectrum, typically appearing in the 1350-1100 cm⁻¹ region. These strong absorptions are often a key diagnostic feature for compounds containing a CF₃ group.

C-H Out-of-Plane Bending

The out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ region.[4] The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Comparative Spectral Analysis

To better understand the spectral features of 3-chloro-6-(trifluoromethyl)isoquinoline, it is instructive to compare its predicted spectrum with that of simpler, related molecules.

Vibrational Mode Isoquinoline [9][10]3-Chloroisoquinoline [11][12]3-chloro-6-(trifluoromethyl)isoquinoline (Predicted) Key Differentiating Features
Aromatic C-H Stretch ~3050-3000 cm⁻¹~3050-3000 cm⁻¹~3050-3000 cm⁻¹Generally similar across all three compounds.
Aromatic C=C/C=N Stretch ~1620, 1580, 1500, 1460 cm⁻¹~1610, 1570, 1490, 1450 cm⁻¹~1615, 1575, 1500, 1460 cm⁻¹Subtle shifts due to electronic effects of substituents.
C-Cl Stretch N/A~800-750 cm⁻¹~800-750 cm⁻¹Absent in isoquinoline. A key indicator for the chloro-substituted compounds.
C-F Stretches (CF₃) N/AN/A~1350-1100 cm⁻¹ (strong, multiple bands) The most prominent and defining feature. Absent in both isoquinoline and 3-chloroisoquinoline.
Aromatic C-H "oop" Bend ~850-750 cm⁻¹~840-740 cm⁻¹~860-760 cm⁻¹Pattern may be altered by the substitution pattern.

Note: The wavenumber values provided are approximate and can vary based on the sample preparation method and the specific instrument used.

Experimental Protocol: Acquiring an FTIR Spectrum via KBr Pellet Method

This protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample, such as 3-chloro-6-(trifluoromethyl)isoquinoline.

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer.

Materials:

  • 3-chloro-6-(trifluoromethyl)isoquinoline (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Drying: Gently grind a small amount of KBr in the agate mortar and pestle. If necessary, dry the KBr under an infrared lamp for a few hours to remove any absorbed moisture, which can interfere with the spectrum (broad O-H peak around 3400 cm⁻¹).

  • Sample Preparation: Weigh approximately 1-2 mg of the 3-chloro-6-(trifluoromethyl)isoquinoline sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly cloudy appearance.

  • Pellet Pressing: Carefully transfer a portion of the ground mixture into the die of the pellet press. Distribute the powder evenly.

  • Evacuation (Optional but Recommended): If the press allows, connect it to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure to the die according to the manufacturer's instructions (typically 7-10 tons) for a few minutes.

  • Pellet Release: Carefully release the pressure and extract the die. Gently push the translucent or transparent KBr pellet out of the die.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: With the sample chamber empty, run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Run the sample scan. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

  • Data Processing: Process the resulting spectrum using the spectrometer's software (e.g., baseline correction, smoothing if necessary).

Visualizing the Key Structural Features

The following diagram illustrates the molecular structure of 3-chloro-6-(trifluoromethyl)isoquinoline and highlights the key functional groups responsible for its characteristic IR absorption peaks.

Figure 1. Molecular structure and key IR-active functional groups.

Conclusion

The infrared spectrum of 3-chloro-6-(trifluoromethyl)isoquinoline is predicted to exhibit a unique combination of absorption bands that are diagnostic of its structure. The aromatic C-H and C=C/C=N stretching vibrations confirm the presence of the isoquinoline core. The C-Cl stretching frequency provides evidence for the chloro substituent. Most significantly, the strong and characteristic C-F stretching vibrations of the trifluoromethyl group serve as a definitive marker for this functionality. By comparing the spectrum of an unknown sample to the predicted peak positions and the spectra of related compounds like isoquinoline and 3-chloroisoquinoline, researchers can confidently verify the identity and purity of 3-chloro-6-(trifluoromethyl)isoquinoline.

References

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • National Institute of Standards and Technology. Isoquinoline. In: NIST Chemistry WebBook. Available from: [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. Available from: [Link]

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A Researcher's Guide to the Crystallographic Analysis of 6-Trifluoromethyl Isoquinoline Derivatives: From Crystal to Structure

Author: BenchChem Technical Support Team. Date: March 2026

The 6-trifluoromethyl isoquinoline scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a range of therapeutic agents. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, significantly influence molecular interactions, metabolic stability, and bioavailability. Understanding the precise three-dimensional architecture of these molecules through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, experience-driven framework for obtaining, analyzing, and comparing crystallographic data of novel 6-trifluoromethyl isoquinoline derivatives.

The Strategic Importance of Crystallographic Data in Drug Discovery

The journey from a promising lead compound to a clinical candidate is often dictated by subtle molecular modifications. For 6-trifluoromethyl isoquinoline derivatives, these modifications can dramatically alter the compound's solid-state properties and its interaction with biological targets. X-ray crystallography provides the definitive map of a molecule's structure, revealing crucial details such as bond lengths, bond angles, and intermolecular interactions. This information is invaluable for:

  • Optimizing Target Binding: Visualizing how a derivative fits into a protein's binding pocket allows for targeted modifications to enhance potency and selectivity.

  • Improving Physicochemical Properties: Crystal packing analysis can inform strategies to address challenges like poor solubility or polymorphism.

  • Intellectual Property: A well-defined crystal structure is a critical component of patent applications, securing the novelty of a new chemical entity.

A Generalized Workflow for Crystallographic Analysis

The process of determining the crystal structure of a novel 6-trifluoromethyl isoquinoline derivative can be systematically approached. The following workflow represents a robust and validated methodology.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., HPLC) synthesis->purification screening Crystal Screen purification->screening High Purity Compound optimization Optimization of Conditions screening->optimization data_collection X-ray Diffraction optimization->data_collection Single Crystal data_processing Data Reduction data_collection->data_processing solution Structure Solution (e.g., SHELXT) data_processing->solution refinement Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., CheckCIF) refinement->validation CCDC CSD Deposition validation->CCDC Deposition

Figure 1: A generalized workflow for the X-ray crystallographic analysis of novel compounds.

Experimental Protocol: Crystallization and Data Collection

This protocol outlines a typical approach for obtaining diffraction-quality crystals of a novel 6-trifluoromethyl isoquinoline derivative.

1. Material Preparation:

  • Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. This can be verified by techniques such as NMR and LC-MS.
  • Start with a small amount of material (5-10 mg).

2. Crystallization Screening:

  • Utilize commercially available crystal screening kits to rapidly test a wide range of conditions (e.g., different solvents, precipitants, and temperatures).
  • Common crystallization techniques include:
  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, methanol) in a loosely covered vial.
  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant.
  • Cooling: Slowly cool a saturated solution of the compound.

3. Optimization of Crystal Growth:

  • Once initial hits (small crystals or crystalline material) are identified, systematically optimize the conditions by varying the concentrations of the compound and precipitant, as well as the temperature.
  • Patience is key; high-quality crystals can take days or even weeks to grow.

4. Crystal Mounting and Data Collection:

  • Carefully select a single, well-formed crystal and mount it on a goniometer head.
  • Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

Data Analysis and Structure Refinement

The raw diffraction data must be processed to determine the unit cell parameters and integrated intensities. Subsequently, the crystal structure is solved and refined.

1. Data Reduction:

  • Software provided with the diffractometer is used to integrate the raw diffraction images and correct for experimental factors.

2. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
  • This model is then refined using full-matrix least-squares methods to improve the fit between the observed and calculated diffraction data.

3. Structure Validation:

  • The final structure should be validated to ensure its quality and chemical sense. This includes checking for missed symmetry and analyzing the atomic displacement parameters.

Comparative Analysis of 6-Trifluoromethyl Isoquinoline Derivatives

A systematic comparison of the crystallographic data from different derivatives can reveal important structure-activity relationships. The following table provides a template for organizing and comparing key crystallographic parameters.

Parameter Derivative A Derivative B Derivative C Significance
Formula C₁₀H₆F₃NC₁₁H₈F₃NOC₁₂H₁₀F₃NBasic molecular information.
Crystal System MonoclinicOrthorhombicTriclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cPca2₁P-1Defines the symmetry operations of the unit cell.
a (Å) [Insert Value][Insert Value][Insert Value]Unit cell dimensions.
b (Å) [Insert Value][Insert Value][Insert Value]Unit cell dimensions.
c (Å) [Insert Value][Insert Value][Insert Value]Unit cell dimensions.
α (°) 9090[Insert Value]Unit cell angles.
β (°) [Insert Value]90[Insert Value]Unit cell angles.
γ (°) 9090[Insert Value]Unit cell angles.
Volume (ų) [Insert Value][Insert Value][Insert Value]Volume of the unit cell.
Z 482Number of molecules in the unit cell.
R-factor (%) [Insert Value][Insert Value][Insert Value]A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Torsion Angle (°) [Insert Value][Insert Value][Insert Value]Describes the conformation of a key rotatable bond.
Key Intermolecular Interactions H-bonding, π-stackingHalogen bondingvan der WaalsInfluences crystal packing and physical properties.

Case Study: The Impact of a Hydroxyl Group on Crystal Packing

Consider two hypothetical derivatives: Derivative A (unsubstituted at the 1-position) and Derivative B (with a hydroxyl group at the 1-position).

packing cluster_A Derivative A: π-stacking cluster_B Derivative B: H-bonding Network A1 Molecule 1 A2 Molecule 2 A1->A2 π-π interaction A2->A1 B1 Molecule 1 (-OH) B2 Molecule 2 (-OH) B1->B2 H-bond B3 Molecule 3 (-OH) B2->B3 H-bond

Figure 2: A conceptual diagram illustrating different packing motifs.

The introduction of the hydroxyl group in Derivative B would likely lead to the formation of strong hydrogen bonds, creating a more robust and potentially less soluble crystal lattice compared to Derivative A , which might be dominated by weaker π-stacking interactions. This kind of direct structural comparison can rationalize observed differences in physical properties and guide further chemical modifications.

Conclusion

X-ray crystallography is an indispensable tool in the development of 6-trifluoromethyl isoquinoline derivatives. A systematic and rigorous approach to crystallization, data collection, and analysis provides the high-resolution structural information necessary to drive medicinal chemistry programs forward. By carefully comparing the crystallographic data of different derivatives, researchers can gain critical insights into structure-activity relationships, ultimately leading to the design of safer and more effective medicines.

References

  • Crystallization of small molecules. (Source: Wikipedia, URL: [Link])

  • X-ray crystallography. (Source: Wikipedia, URL: [Link])

  • Cambridge Structural Database (CSD). (Source: The Cambridge Crystallographic Data Centre, URL: [Link])

  • Protein Data Bank (PDB). (Source: RCSB PDB, URL: [Link])

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 3-chloro-6-(trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-chloro-6-(trifluoromethyl)isoquinoline, a halogenated and fluorinated heterocyclic compound. Our focus is not merely on the "how," but on the "why," grounding each recommendation in the fundamental chemical principles that govern the compound's reactivity and potential environmental impact.

Understanding the Hazard Profile: A Prerequisite for Safe Handling

Key Anticipated Hazards:

  • Irritant: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or vapors.[1][2][3][4]

  • Toxicity: May be harmful if swallowed, with some related compounds being classified as toxic or even fatal upon ingestion or inhalation.[4][5]

These hazards underscore the necessity of stringent adherence to personal protective equipment (PPE) protocols during all handling and disposal procedures.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[1][4][5] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.Minimizes the risk of inhaling irritant dust or vapors.[1][4][5]

The Primary Disposal Pathway: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of 3-chloro-6-(trifluoromethyl)isoquinoline is high-temperature incineration in a licensed hazardous waste facility.[6][7] This is not merely a suggestion but a directive rooted in the chemical composition of the molecule.

Causality of Incineration:

  • Presence of Halogens: The chlorine and fluorine atoms in the molecule necessitate controlled combustion. Incomplete combustion of halogenated organic compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[6][7]

  • Thermal Stability of the Trifluoromethyl Group: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable.[8] Effective destruction requires high temperatures, typically above 926°C (1700°F), and a sufficient residence time in the combustion chamber (greater than 1 second) to ensure complete breakdown.

  • Formation of Acidic Gases: The combustion process will inevitably produce acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[9] Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems to neutralize these corrosive and toxic byproducts before they are released into the atmosphere.

Diagram 1: Decision Workflow for Disposal

DisposalWorkflow cluster_0 Waste Characterization cluster_1 Segregation & Collection cluster_2 Disposal Unused_Chemical Unused/Surplus Chemical Segregate Segregate as Halogenated Waste Unused_Chemical->Segregate Contaminated_Materials Contaminated Labware, Spill Debris, PPE Contaminated_Materials->Segregate Collect Collect in a designated, properly labeled, compatible waste container. Segregate->Collect Hazardous_Waste_Incineration High-Temperature Hazardous Waste Incineration Collect->Hazardous_Waste_Incineration Transfer to EHS/Licensed Vendor Scrubber Equipped with Acid Gas Scrubbers Hazardous_Waste_Incineration->Scrubber generates HCl, HF

Caption: Decision workflow for the disposal of 3-chloro-6-(trifluoromethyl)isoquinoline.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable plan for researchers to follow.

1. Waste Segregation:

  • Crucial First Step: All waste streams containing 3-chloro-6-(trifluoromethyl)isoquinoline, whether it is the pure compound, solutions, or contaminated materials (e.g., gloves, absorbent pads, glassware), must be segregated as halogenated organic waste .[10][11][12]
  • Rationale: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can lead to non-compliance with environmental regulations.

2. Containerization:

  • Material Compatibility: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-chloro-6-(trifluoromethyl)isoquinoline," and the associated hazards (e.g., Irritant, Toxic).

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.
  • The container must be kept closed at all times, except when adding waste.
  • Ensure secondary containment is in place to mitigate any potential leaks or spills.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems and wastewater treatment systems.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.

Spill Management

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8]

  • Absorb and Collect: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[13] Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Label and Dispose: Seal and label the waste container and arrange for its disposal through the proper channels.

Diagram 2: Spill Response Protocol

SpillResponse Start Spill Occurs Alert Alert Personnel & Assess Spill Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Contaminated Material into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Properly Dispose of All Waste Materials Decontaminate->Dispose

Caption: Step-by-step protocol for managing a spill of 3-chloro-6-(trifluoromethyl)isoquinoline.

Personnel Exposure

Immediate and decisive action is critical in the event of personnel exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][14] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

The Rationale Against Chemical Neutralization in a Standard Laboratory Setting

While chemical neutralization is a common practice for some waste streams, it is not recommended for 3-chloro-6-(trifluoromethyl)isoquinoline without specific, validated procedures and appropriate engineering controls.

  • Reactivity of the Chloro Group: The chlorine atom at the 3-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution.[3][10][15] Reaction with bases could lead to the formation of other, potentially equally or more hazardous, isoquinoline derivatives. The reaction kinetics and products with common laboratory bases like sodium bicarbonate or calcium hydroxide are not well-documented for this specific compound.

  • Stability of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under certain acidic or basic conditions, potentially releasing fluoride ions.[7]

  • Exothermic Reactions and Byproduct Formation: Attempting neutralization without a thorough understanding of the reaction thermodynamics and potential byproducts could lead to uncontrolled exothermic reactions or the generation of unknown, hazardous compounds.

Given these uncertainties, the most prudent and compliant approach is to treat the waste as a stable chemical entity and transfer it to a facility equipped for its destruction.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 3-chloro-6-(trifluoromethyl)isoquinoline is a non-negotiable aspect of responsible chemical research. By understanding the inherent hazards of the compound, adhering to the principles of waste segregation, and utilizing the designated disposal pathway of high-temperature incineration, we can ensure the safety of laboratory personnel and protect the environment. This commitment to the complete lifecycle management of research chemicals is a cornerstone of scientific integrity and a demonstration of our dedication to a sustainable research enterprise.

References

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29).
  • SAFETY DATA SHEET. (2025, June 26). MilliporeSigma.
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24). Sigma-Aldrich.
  • 3-Chloro-6-fluoroisoquinoline | C9H5ClFN | CID 57647077 - PubChem.
  • The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam Group.
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  • A Technical Guide to the Thermal Stability and Decomposition of 2-Trifluoromethyl-terephthalonitrile. Benchchem.
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  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
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Personal protective equipment for handling 3-chloro-6-(trifluoromethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1357945-78-8 Molecular Formula: C₁₀H₅ClF₃N Molecular Weight: 231.60 g/mol [1]

Executive Summary & Scientific Context

As a Senior Application Scientist, I advise treating 3-chloro-6-(trifluoromethyl)isoquinoline not merely as a reagent, but as a high-value pharmacophore scaffold. The isoquinoline core, functionalized with a 3-chloro handle and a 6-trifluoromethyl group, suggests its utility in structure-activity relationship (SAR) studies, likely for kinase inhibition or CNS-active targets where metabolic stability (conferred by the -CF₃ group) is critical.

Operational Criticality: The primary risks are respiratory irritation (solid dust) and halogenated waste compliance . The trifluoromethyl group renders this compound chemically robust but environmentally persistent, necessitating strict segregation from general organic waste streams to prevent costly disposal penalties.

Hazard Identification & Risk Assessment

This compound is a halogenated aromatic heterocycle. While the -CF₃ group adds lipophilicity and metabolic stability, it does not significantly increase acute toxicity compared to the parent isoquinoline. However, the 3-chloro substituent introduces reactivity (SnAr potential).

GHS Classification Table
Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.[2][3]H315
Eye Irritation 2ACauses serious eye irritation.[3][4]H319
STOT - SE 3May cause respiratory irritation (Respiratory Tract).[2]H335

Expert Insight: The "H335" designation is the operational bottleneck. This solid is likely fluffy or electrostatic. Weighing outside a fume hood will result in aerosolization, leading to immediate mucosal irritation and potential sensitization.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task.

PPE ComponentMaterial SpecificationOperational Logic (The "Why")
Gloves (Primary) Nitrile (0.11 mm min) Sufficient for solid handling. Nitrile provides excellent contrast against white powder, aiding in spill detection.
Gloves (Secondary) Silver Shield / Laminate MANDATORY if dissolving in DCM or Chloroform. Halogenated solvents permeate nitrile in <5 minutes.
Respiratory Fume Hood (Primary) N95 respirators are a backup only. All open-vessel manipulation must occur under negative pressure.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Protection Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Handling Protocol

This protocol is designed to be a self-validating system. If a step fails (e.g., static makes weighing difficult), stop and apply the engineering control (anti-static gun) rather than forcing the procedure.

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for physical integrity.

  • Storage Condition: Store at 2–8°C (Refrigerated). While the SDS may list "Room Temperature," the trifluoromethyl group warrants cooler storage to prevent slow hydrolysis or degradation over months of storage.

  • Atmosphere: Store under Argon or Nitrogen . Isoquinolines can oxidize over time; the electron-withdrawing groups (-Cl, -CF₃) stabilize the ring, but moisture exclusion is best practice.

Phase 2: Weighing & Transfer (The Critical Step)
  • Engineering Control: Variable Air Volume (VAV) Fume Hood.

  • Face Velocity: 0.5 m/s (100 fpm).

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the vial and spatula before opening. Halogenated heterocycles are notorious for static charge, causing the powder to "jump" and contaminate the balance.

Phase 3: Reaction Setup
  • Solvent Selection: If possible, avoid Dichloromethane (DCM) to reduce the volume of halogenated waste. Ethyl Acetate or THF are often suitable alternatives for coupling reactions involving this scaffold.

  • Dissolution: Add solvent slowly down the side of the vial to wash down adherent powder.

  • Inerting: Purge the reaction vessel with nitrogen immediately after addition.

Waste Disposal Strategy

The presence of both Chlorine and Fluorine atoms dictates a strict disposal path.

  • Stream: Halogenated Organic Waste .

  • Segregation: NEVER mix with non-halogenated solvents (Acetone, Methanol). Mixing creates a "Halogenated" classification for the entire container, increasing disposal costs by ~300%.

  • Labeling: Explicitly list "3-chloro-6-(trifluoromethyl)isoquinoline" on the tag. The -CF₃ group requires high-temperature incineration with scrubbing for Hydrogen Fluoride (HF).

Visualized Workflows (Graphviz)

Diagram 1: Operational Safety Workflow

This diagram outlines the decision logic for safe handling from storage to reaction.

SafetyWorkflow Start Start: Retrieve Compound CheckTemp Check Storage: 2-8°C & Inert Gas Start->CheckTemp PPE_Check PPE Verification: Nitrile Gloves + Goggles CheckTemp->PPE_Check Weighing Weighing Step: Is powder electrostatic? PPE_Check->Weighing Static_Control Apply Anti-Static Gun (Zerostat) Weighing->Static_Control Yes Hood_Work Transfer in Fume Hood (Face Velocity > 0.5 m/s) Weighing->Hood_Work No Static_Control->Hood_Work Solvent_Add Add Solvent: Is Solvent Halogenated? Hood_Work->Solvent_Add Glove_Change Change to Laminate/Shield Gloves Solvent_Add->Glove_Change Yes (e.g. DCM) Proceed Proceed to Reaction Solvent_Add->Proceed No Glove_Change->Proceed

Caption: Operational logic flow ensuring static control and appropriate glove selection based on solvent compatibility.

Diagram 2: Waste Disposal Decision Tree

Correct disposal is critical for environmental compliance and cost control.

WasteDisposal Waste Reaction Waste (Contains C10H5ClF3N) Halogen_Check Does solvent contain Halogens? (DCM, CHCl3) Waste->Halogen_Check Stream_A Stream A: Halogenated Organic Waste Halogen_Check->Stream_A Yes Stream_B Stream B: Non-Halogenated Waste* Halogen_Check->Stream_B No Final_Dest High-Temp Incineration (HF Scrubber Required) Stream_A->Final_Dest Correction *CORRECTION: Compound itself is Halogenated Stream_B->Correction Contamination Rule Correction->Stream_A

Caption: Logic demonstrating that any solution containing this compound defaults to Halogenated Waste streams.

References

  • PubChem. (n.d.). 3-Chloro-6-(trifluoromethyl)isoquinoline (Compound).[1][5] National Library of Medicine.[2] Retrieved February 27, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents Waste Disposal Guidelines. Retrieved February 27, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.